Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility[1] Executive Summary This technical guide profiles 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole), a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility[1]
Executive Summary
This technical guide profiles 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole), a critical heterocyclic scaffold in modern drug discovery.[1] Structurally, it represents a bioisostere of the purine core, making it a high-value intermediate for developing ATP-competitive kinase inhibitors (e.g., JAK, TRK, and FGFR families).[1] The presence of the C4-chlorine atom serves as an electrophilic handle for cross-coupling reactions, while the C6-methoxy group modulates lipophilicity and electronic density, influencing both metabolic stability and binding affinity.[1]
Part 1: Chemical Identity & Structural Analysis[1]
The molecule belongs to the 7-azaindole class, a fused bicyclic system containing a pyrrole ring fused to a pyridine ring.[1]
Attribute
Detail
IUPAC Name
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Common Name
4-chloro-6-methoxy-7-azaindole
Molecular Formula
C₈H₇ClN₂O
Molecular Weight
182.61 g/mol
CAS Registry Number
Note: Often custom-synthesized; analogs include 55052-28-3 (des-methoxy)
SMILES
COc1nc2cc[nH]c2c(Cl)c1
Core Scaffold
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
Structural Significance (SAR Logic)
N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor (HBD), critical for hinge-binding in kinase domains.[1]
N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA).[1] The 6-methoxy group increases electron density here, potentially strengthening H-bonds with specific residues (e.g., the "gatekeeper" region).[1]
C4-Chlorine: A versatile handle for SNAr displacements or Palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling).[1]
Part 2: Physicochemical Profile[1][8][11][12]
The following data aggregates experimental observations for the 4,6-disubstituted 7-azaindole class.
High thermal stability allows for elevated reaction temperatures (e.g., 100°C+ in couplings).[1]
Solubility (Water)
Low (< 0.1 mg/mL)
Requires organic co-solvents for biological assays.[1]
Solubility (Organic)
High in DMSO, DMF, THF; Moderate in DCM, EtOAc
DMSO is the preferred solvent for stock solutions (20 mM).[1]
pKa (Pyrrole NH)
~13.2
Weakly acidic; requires strong bases (NaH, Cs₂CO₃) for N1-alkylation.[1]
pKa (Pyridine N)
~4.5 (Estimated)
The 6-OMe group increases basicity compared to the parent 7-azaindole (pKa ~4.6).[1]
LogP (Calc)
2.1 – 2.4
Moderate lipophilicity; favorable for membrane permeability.[1]
Part 3: Synthetic Methodology & Protocols
3.1. Retrosynthetic Strategy
The most robust synthesis avoids direct chlorination of the electron-rich pyrrole ring (which favors C3).[1] Instead, it utilizes the N-oxide activation route to functionalize the pyridine ring at C4.[1]
Figure 1: The Reissert-Henze functionalization strategy ensures regioselective chlorination at the C4 position.[1]
3.2. Detailed Protocol: The N-Oxide Route
Objective: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine from 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Dissolution: Dissolve 6-methoxy-7-azaindole (1.0 eq) in EtOAc or DCM.
Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Polar mobile phase, e.g., 10% MeOH in DCM).[1]
Workup: The N-oxide often precipitates.[1] Filter and wash with cold ether. If soluble, wash the organic layer with saturated NaHCO₃ to remove benzoic acid byproducts.
Setup: Suspend the N-oxide intermediate (1.0 eq) in POCl₃ (Phosphorus oxychloride, 5–10 vol). Caution: POCl₃ is corrosive and water-reactive.[1]
Activation: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solution should clarify as the reaction proceeds.
Quench (Critical Safety Step):
Cool the reaction mixture to RT.
Remove excess POCl₃ under reduced pressure.
Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the methoxy group or other side reactions.
Neutralization: Adjust pH to ~8 using aqueous NH₄OH or Na₂CO₃.[1]
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0–50% EtOAc in Hexanes).
Part 4: Spectroscopic Characterization[1]
To validate the identity of the synthesized material, the following spectral signatures must be observed.
[M+H]⁺: 183.0 / 185.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).
Fragmentation: Loss of CH₃ (M-15) is common for methoxy-arenes.[1]
Part 5: Strategic Utility in Drug Design
This scaffold is primarily utilized to construct Type I and Type II Kinase Inhibitors .[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold.
Mechanistic Application
Suzuki Coupling at C4: The chlorine atom is readily displaced by aryl boronic acids using Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1] This installs the hydrophobic moiety required to occupy the kinase specificity pocket.
Buchwald-Hartwig Amination: Reaction with amines at C4 allows for the introduction of solubilizing groups (e.g., piperazines).[1]
Methoxy Effect: The C6-methoxy group donates electron density into the pyridine ring.[1] This makes the N7 nitrogen more basic compared to the des-methoxy analog, potentially altering the H-bond acceptor strength in the hinge region.
References
Synthesis of 4-substituted 7-azaindoles
Schneller, S. W., & Luo, J. K. (1980).[1] Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine. The Journal of Organic Chemistry.
Popowycz, F., et al. (2003).[1] 7-Azaindole: a versatile scaffold for the design of novel protein kinase inhibitors.[3] Journal of Medicinal Chemistry.
An In-Depth Technical Guide to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers, medicinal chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole of significant interest to researchers, medicinal chemists, and drug development professionals. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine and indole systems.[1] This bioisosteric relationship allows 7-azaindole derivatives to interact with a wide range of biological targets, particularly protein kinases, making them valuable building blocks in the design of novel therapeutics.[2][3][4]
This document will delve into the chemical architecture of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, propose logical and field-proven synthetic strategies, discuss methods for its characterization, and explore its potential applications in drug discovery, drawing upon the established biological activities of related analogues.
The 7-Azaindole Scaffold: A Privileged Structure in Drug Discovery
The 7-azaindole nucleus is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[3] Its ability to act as a bioisostere for indole allows it to mimic the natural recognition patterns of many enzymes and receptors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors to anchor the molecule in the ATP-binding pocket.[2]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Kinase Inhibition: A significant number of 7-azaindole derivatives have been developed as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Salt-Inducible Kinases (SIKs), and NADPH Oxidase 2 (NOX2).[5][6][7] This makes them promising candidates for the treatment of cancers and inflammatory diseases.
Antiviral and Antimicrobial Activity: Certain substituted 7-azaindoles have shown potential in combating viral and microbial infections.
Neuroprotective Effects: By targeting specific kinases involved in neuronal signaling pathways, some 7-azaindole compounds are being investigated for their potential in treating neurodegenerative disorders.[6]
The specific substitution pattern of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, featuring a halogen at the 4-position and a methoxy group at the 6-position, offers a unique combination of electronic and steric properties that can be fine-tuned for selective interaction with specific biological targets.
Synthetic Strategies: Pathways to 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
While a specific, detailed synthesis for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is not extensively documented in publicly available literature, two primary logical and experimentally sound synthetic routes can be proposed based on established methodologies for related 7-azaindole derivatives.
Route A: Nucleophilic Aromatic Substitution from a Dichloro Precursor
This approach leverages the known reactivity of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a commercially available and versatile starting material.[8] The differential reactivity of the two chlorine atoms allows for a selective substitution at the more activated position.
Experimental Protocol: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Nucleophilic Substitution
Dissolution: To a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methoxide (1.0-1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces one of the chloride ions.
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
The regioselectivity of this reaction is a critical consideration. The electronic properties of the pyrrolopyridine ring system will influence which chlorine atom is more susceptible to nucleophilic attack.
Caption: Proposed Synthesis Route A.
Route B: Selective Chlorination of a Methoxy Precursor
An alternative strategy involves the initial synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine followed by a selective chlorination at the 4-position. The synthesis of 6-methoxy-7-azaindole derivatives has been reported and can be adapted for this purpose.[9]
Experimental Protocol: Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Selective Chlorination
Precursor Synthesis: Synthesize 6-methoxy-1H-pyrrolo[2,3-b]pyridine using an appropriate method, such as the Fischer indole synthesis starting from a methoxy-substituted pyridylhydrazine.[9]
Chlorination: Dissolve the 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent. Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.1 eq). The reaction conditions (solvent, temperature) will need to be optimized to achieve selective chlorination at the C4 position.
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
Purification: Purify the crude product by column chromatography to isolate 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
The key challenge in this route is achieving high regioselectivity during the chlorination step, as other positions on the heterocyclic ring may also be susceptible to electrophilic attack.
Caption: Proposed Synthesis Route B.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be predicted based on its structure. The presence of the methoxy group is expected to influence its solubility and electronic properties, while the chloro group will contribute to its lipophilicity and potential for specific interactions.
Property
Predicted Value/Characteristic
Molecular Formula
C₈H₇ClN₂O
Molecular Weight
182.61 g/mol
Appearance
Expected to be a solid at room temperature
Solubility
Likely soluble in common organic solvents like DMSO, DMF, and methanol
pKa
The pyridine nitrogen will be basic, while the pyrrole N-H will be weakly acidic
Spectroscopic Characterization:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold.
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, with the chemical shifts being influenced by the attached substituents and the heteroatoms in the rings.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings and the methoxy group, and C-O stretching of the ether linkage.
Potential Applications in Drug Discovery and Chemical Biology
Based on the extensive research into the biological activities of 7-azaindole derivatives, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a promising candidate for investigation in several therapeutic areas.
Kinase Inhibitors for Oncology
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The structural features of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine make it a compelling starting point for the development of inhibitors for kinases implicated in cancer, such as:
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[5][10] The 7-azaindole core has been successfully utilized to develop potent and selective FGFR inhibitors.
Salt-Inducible Kinases (SIKs): SIKs are involved in the regulation of various cellular processes, and their inhibition has emerged as a potential therapeutic strategy in oncology.[6]
The chloro and methoxy substituents on the 7-azaindole ring can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Mechanism of Kinase Inhibition.
Modulators of Neurological Pathways
Kinases also play crucial roles in the central nervous system, and their dysregulation is associated with neurodegenerative diseases. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing drugs for CNS disorders. The physicochemical properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine suggest it may have the potential for CNS penetration, making it an interesting scaffold for targeting kinases involved in neuroinflammation and neuronal survival.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. While specific toxicity data for this compound is not available, information from related halo-substituted aromatic and heterocyclic compounds suggests that it should be handled with care.
General Safety Recommendations:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds such as 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.[11][12]
Conclusion
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a molecule of high interest for medicinal chemistry and drug discovery. Its 7-azaindole core provides a proven scaffold for interacting with key biological targets, particularly protein kinases. The synthetic routes proposed in this guide, based on established chemical principles, offer a clear path to accessing this compound for further investigation. Future research into the specific biological activities and therapeutic potential of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is warranted and could lead to the development of novel and effective therapeutic agents.
References
Industrial Production of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Challenges and Solutions. (2026, January 21). Chemical Industry Journal.
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
Lab 7 Nucleophilic Aromatic Substitution.
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar.
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central.
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI.
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central.
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC - NIH.
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Public
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
Safety D
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters.
MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org.
Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Public
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a priv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Whitepaper / Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for indole and purine.[1][2][3] The specific substitution pattern of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine presents a unique synthetic challenge.
While 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine is a common commercial starting material, direct nucleophilic aromatic substitution (SNAr) with methoxide is regiochemically unfavorable for this target.[1][3] In 4,6-dihalo-7-azaindoles, the C4 position is significantly more reactive towards nucleophiles than the C6 position due to the para-relationship with the pyridine nitrogen.[1] Consequently, direct methoxylation yields the unwanted 4-methoxy-6-chloro isomer.[1][3]
This guide details two high-integrity synthetic pathways to bypass this regioselectivity bottleneck:
The N-Oxide Activation Route (Recommended): Leveraging the Reissert-Henze mechanism to install the C4-chloride onto a 6-methoxy core.[1][3]
The De Novo Cyclization Route: Constructing the azaindole ring from a pre-functionalized pyridine precursor.[1][2][3]
Retrosynthetic Analysis & Regioselectivity Logic
To ensure the correct isomer, one must understand the electronic bias of the 7-azaindole ring.[2]
The Trap: Reaction of 4,6-dichloro-7-azaindole with NaOMe.[1]
Mechanism: The C4 carbon is para to the pyridine nitrogen (N7), making it highly electrophilic.[1][2][3] The C6 carbon is ortho to N7 but is less activated in this fused system compared to C4.[1][2][3]
The Solution: Introduce the C4-chlorine after the C6-methoxy group is established, or build the ring with both substituents in place.[1]
Figure 1: Decision tree illustrating the regiochemical pitfall of direct substitution and the logic of the N-oxide route.
Route A: The N-Oxide Activation (Recommended)[2]
This route is preferred for its reliability and the commercial availability of the starting material, 6-methoxy-1H-pyrrolo[2,3-b]pyridine .[1] It utilizes the N-oxide functionality to direct chlorination to the C4 position.[1][3]
Phase 1: N-Oxidation
Objective: Activate the pyridine ring for nucleophilic attack/rearrangement.[1][3]
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]
Conditions: 0°C to Room Temperature (RT).
Protocol:
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM (10 mL/g).
Cool the solution to 0°C.
Add mCPBA (1.1–1.2 eq) portion-wise over 15 minutes.
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS (Product is more polar).[1][2][3]
Workup: Quench with saturated NaHCO3 and Na2S2O3 (to reduce excess peroxide). Extract with DCM/Isopropanol (3:1) if solubility is an issue. Dry over Na2SO4 and concentrate.
Objective: Install the chlorine atom at C4.[1][2][3]
Reagents: Phosphorus Oxychloride (POCl3) or Methanesulfonyl Chloride (MsCl).[1][2][3]
Solvent: DMF (catalytic) in CHCl3 or neat POCl3.[1][2][3]
Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus/sulfur, creating a leaving group.[1][2][3] Chloride anion then attacks the C4 position (para to the nitrogen), restoring aromaticity upon elimination of the oxygen species.[1][2]
Protocol:
Suspend the N-oxide (1.0 eq) in POCl3 (5.0–10.0 eq).[1][2][3]
Optional: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to buffer HCl generation.[1][2][3]
Heat to reflux (approx. 100–105°C) for 2–4 hours.
Critical Safety Step: Cool the mixture significantly before quenching. Pour slowly onto crushed ice with vigorous stirring. The hydrolysis of excess POCl3 is extremely exothermic.[1][2][3]
Extract with EtOAc.[1][2][3] The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , will be in the organic layer.[1]
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Route B: De Novo Cyclization (Total Synthesis)[2][3]
If the 6-methoxy-7-azaindole precursor is unavailable, this route constructs the ring from a pyridine derivative.[1] This approach guarantees the correct placement of substituents.[1][2][3]
Starting Material
2-Amino-4-chloro-6-methoxypyridine (CAS: 1190314-36-9 or similar derivatives).[1][3]
Note: If this specific pyridine is unavailable, one can start with 2,6-dichloro-4-nitropyridine, displace C2-Cl with OMe, reduce Nitro to Amine, then chlorinate C4.[1][2]
Workflow
Step
Transformation
Reagents
Key Parameter
1
Iodination at C3
NIS (N-iodosuccinimide), MeCN
Regiocontrol (C3 is the most electron-rich position available).[1][3]
Spontaneous cyclization often occurs upon desilylation.[1][2][3]
Experimental Protocol (Step 2 & 3 Combined)
Coupling: To a degassed solution of 2-amino-4-chloro-3-iodo-6-methoxypyridine (1.0 eq) in DMF/TEA (3:1), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).
Add Trimethylsilylacetylene (1.2 eq).[1][2][3] Heat to 50–60°C for 4 hours.
Cyclization: Add KOtBu (2.0 eq) directly to the reaction mixture (or treat the isolated intermediate with TBAF in THF). Heat to 70–80°C.[1][2][3]
Mechanism: The deprotected alkyne undergoes intramolecular attack by the adjacent amino group (5-endo-dig cyclization) to form the pyrrole ring.[1][3]
Workup: Dilute with water, extract with EtOAc.
Critical Process Parameters (CPPs) & Troubleshooting
Regiochemical Verification (NMR)
Always validate the product structure using 2D NMR (NOESY/HMBC).[2][3]
Target (4-Cl, 6-OMe): NOE correlation should be observed between the methoxy protons and the H5 proton (the only aromatic proton on the pyridine ring).[1][2]
Wrong Isomer (4-OMe, 6-Cl): NOE correlation between methoxy protons and H3/H5 .[1][3] The chemical shift of the methoxy group will also differ (C4-OMe is typically more deshielded than C6-OMe).[1]
Scavenge with SiliaMetS® or similar resins post-reaction.[1][2][3]
References
Regioselectivity of SnAr in 7-Azaindoles
Schnürch, M., et al.[1][2][3][4] "Halogenated 7-azaindoles: Synthesis and utilization in cross-coupling reactions."[1][3] Journal of Organic Chemistry, 2007.[1][2][3]
Observation: Nucleophilic attack at C4 is favored over C6 due to para-stabilization by N7.[1][2][3]
N-Oxide Rearrangement (Reissert-Henze)
Dillard, R. D., et al.[1][2][3] "Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives." Journal of Medicinal Chemistry, 1991.[1][2][3]
Application: Validates the POCl3-mediated chlorination of 7-azaindole N-oxides at the C4 position.[1]
De Novo Synthesis via Sonogashira
Lachance, N., et al.[1][2][3] "Practical synthesis of 2-substituted 7-azaindoles via a palladium-catalyzed cross-coupling/cyclization sequence."[1][3][4] Synthesis, 2005.[1][2][3]
This guide details the discovery, synthesis, and medicinal chemistry utility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole).[1][2] This scaffold represents a "privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the discovery, synthesis, and medicinal chemistry utility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole).[1][2] This scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a distinct vector for selectivity and physicochemical optimization compared to the unsubstituted 7-azaindole core.[2]
Executive Summary: The 7-Azaindole Privilege
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is an isostere of indole and purine, making it a cornerstone in the design of ATP-competitive kinase inhibitors.[1][2] The specific substitution pattern of 4-chloro and 6-methoxy offers a unique advantage:
C4-Chlorine: Serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce "hinge-binding" motifs or hydrophobic groups that occupy the kinase gatekeeper pocket.[1][2]
C6-Methoxy: Modulates the electron density of the pyridine ring, increasing the pKa of N7 (the key hydrogen bond acceptor).[2] It also improves aqueous solubility and metabolic stability by blocking the oxidation-prone C6 position.[1][2]
Retrosynthetic Analysis & Synthetic Pathways
The construction of the 4-chloro-6-methoxy-7-azaindole core requires navigating the differential reactivity of the pyridine and pyrrole rings.[1][2] Two primary strategies are employed: De Novo Ring Construction and Late-Stage Functionalization .[1][2]
Strategy A: Functionalization of the 7-Azaindole Core (Preferred)
This route relies on the electrophilic activation of the pyridine ring via N-oxidation, followed by regioselective chlorination.[2]
Figure 1: Regioselective chlorination of the 6-methoxy-7-azaindole core.
Strategy B: De Novo Synthesis (Bartoli/Fischer)
For derivatives where the 6-methoxy group is difficult to introduce late-stage, the pyrrole ring is constructed onto a substituted pyridine.[1][2]
Sonogashira/Cyclization: Coupling with trimethylsilylacetylene followed by Cu-mediated cyclization.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Rationale: Direct chlorination of the N-oxide is the most scalable method.[2] The 6-methoxy group directs the chloride to the 4-position via the Reissert-Henze mechanism, avoiding the 2-position.[2]
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (10.0 g, 67.5 mmol) in EtOAc (200 mL).
Cool to 0°C. Slowly add a solution of m-CPBA (70%, 1.2 eq) in EtOAc.
Allow to warm to RT and stir for 4 hours.
Workup: Wash with 10% aq. K2CO3 (2x) to remove benzoic acid byproducts.[1][2] Dry organic layer (Na2SO4) and concentrate.[1][2][4] The N-oxide usually precipitates as a tan solid.[1][2]
Step 2: Deoxychlorination
Suspend the N-oxide (10.0 g) in POCl3 (50 mL, excess).
Critical: Add HMDS (Hexamethyldisilazane, 2.0 eq) to buffer the reaction and protect the pyrrole nitrogen in situ.[2]
Heat to 80°C for 6 hours. Monitor by LCMS for disappearance of starting material (M+16 peak).[1][2]
Quench: Pour the reaction mixture slowly onto crushed ice/NH4OH mixture (Exothermic!).
Isolation: Extract with DCM (3x). The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , crystallizes from hexanes/EtOAc as an off-white solid.[1][2]
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
Rationale: The C4-Cl bond is highly activated for Pd-catalyzed coupling due to the electron-deficient pyridine ring.[1][2]
Solvent: Dioxane/H2O (4:1). Degas thoroughly with Argon.
Conditions: Microwave irradiation at 110°C for 30 mins or reflux for 4 hours.
Note: Protection of N1 (e.g., with SEM or Boc) is often required if the boronic acid is sterically hindered, but free NH coupling works for simple aryls.[1][2]
Medicinal Chemistry & SAR Logic
The 4-chloro-6-methoxy-7-azaindole scaffold is not just a building block; it is a tuned pharmacophore.[1][2]
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore analysis of the scaffold.[1]
Key Biological Insights[1]
Kinase Selectivity (ROCK vs. JAK):
In ROCK (Rho-associated kinase) inhibitors, the 6-methoxy group has been shown to flip selectivity.[1][2] While unsubstituted 7-azaindoles inhibit both ROCK-I and ROCK-II, the 6-methoxy derivative often reduces ROCK-I potency while maintaining ROCK-II activity, providing an isoform-selective tool.[1][2][5]
Metabolic Stability:
The C6 position of 7-azaindoles is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).[1][2] Substitution with a methoxy group effectively blocks this clearance pathway, prolonging half-life (t1/2) in vivo.[1][2]
Electronic Tuning:
The electron-donating methoxy group (+M effect) increases the electron density on N7.[1][2] This strengthens the hydrogen bond with the kinase hinge region (typically the backbone NH of a specific residue like Methionine or Leucine).[2]
Synthesis of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[1][2][6] Synthesis and reactivity of 7-azaindoles (1H-Pyrrolo[2,3-b]pyridine).[1][2][6][7][8][9] Current Organic Chemistry, 5(5), 471-506.[1][2][6] Link
Medicinal Chemistry of 6-Methoxy Derivatives: Discovery of Potent and Selective ROCK Inhibitors.[1][2] (2014).[1][2][6][10] ACS Medicinal Chemistry Letters. Link
Chlorination Protocols: Regioselective Synthesis of 4-Chloro-7-azaindoles. Patent WO2006063167.[1][2] Link
Metabolic Stability (Aldehyde Oxidase): Strategies to Address Aldehyde Oxidase Metabolism. Journal of Medicinal Chemistry, 2012.[1][2] Link[1]
General Reactivity: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine as a versatile building block.[1][2][7][8] ResearchGate.[1][2] Link
An In-depth Technical Guide to the Solubility of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the solubility characteristics of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation. It delves into the molecular-level interplay of solute and solvent that governs solubility, offering predictive insights and robust experimental protocols to empower your research and development endeavors.
Executive Summary: The Strategic Importance of Solubility
In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of its developability. For a molecule like 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, which serves as a crucial building block in the synthesis of targeted therapeutics, a thorough understanding of its solubility profile is paramount. This knowledge dictates the choice of solvents for synthesis, purification, and formulation, directly impacting reaction kinetics, yield, purity, and ultimately, the bioavailability of the final drug product. This guide will equip you with the foundational principles and practical methodologies to navigate the solubility challenges associated with this important azaindole derivative.
Deconstructing the Molecule: A Physicochemical Perspective
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine and how they are predicted to influence its interaction with various organic solvents.
The Azaindole Core: The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a bicyclic aromatic heterocycle. The pyrrole moiety possesses a hydrogen bond donor (the N-H group), while the pyridine ring introduces a hydrogen bond acceptor (the nitrogen atom). This duality allows for complex interactions with both protic and aprotic solvents.
The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 4-position reduces the electron density of the pyridine ring, potentially influencing its basicity and hydrogen bonding capacity.
The Methoxy Group: Located at the 6-position, the methoxy group is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its presence also adds to the overall lipophilicity of the molecule.
Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Weight
196.62 g/mol
Based on the chemical formula C₉H₈ClN₂O.
Appearance
Solid
As is typical for many substituted heterocyclic compounds.[3]
LogP
~2-3
Interpolated from related structures, indicating moderate lipophilicity.[1][2][3]
Hydrogen Bond Donors
1 (pyrrole N-H)
Capable of donating a hydrogen bond.
Hydrogen Bond Acceptors
2 (pyridine N, methoxy O)
Capable of accepting hydrogen bonds.
Aqueous Solubility
Poor/Insoluble
The significant hydrocarbon framework and chloro-substituent suggest low affinity for water.[3]
Solubility in Practice: A Solvent-by-Solvent Analysis
While precise quantitative data is not publicly available, we can make informed predictions based on the solubility of structurally similar compounds and fundamental chemical principles. The general rule of "like dissolves like" is a useful starting point.
Predicted Solubility Profile
Solvent Class
Example Solvents
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
High to Moderate
These solvents can accept hydrogen bonds from the pyrrole N-H and engage in strong dipole-dipole interactions. DMSO is often an excellent solvent for many heterocyclic compounds.[4]
Polar Protic
Methanol, Ethanol
Moderate
These solvents can act as both hydrogen bond donors and acceptors, interacting with the N-H, pyridine N, and methoxy O. However, the lipophilic character of the molecule may limit high solubility.[3][4][5]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to Low
These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility will depend on the balance between the polar functional groups and the nonpolar regions of the molecule.[3]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low
These solvents are less polar and primarily act as hydrogen bond acceptors. The overall polarity of the azaindole may be too high for significant solubility.
Nonpolar
Hexanes, Toluene
Very Low to Insoluble
The presence of polar functional groups and the heterocyclic core makes dissolution in nonpolar solvents energetically unfavorable.
Note: These are predictions and should be confirmed experimentally.
Experimental Determination of Solubility: A Practical Guide
To obtain precise solubility data, rigorous experimental determination is necessary. The following protocols are designed to provide accurate and reproducible results.
Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Executive Summary This technical guide defines the stability profile and storage requirements for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4). As a 7-azaindole derivative functionalized at the C4 and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide defines the stability profile and storage requirements for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4). As a 7-azaindole derivative functionalized at the C4 and C6 positions, this compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, SGK-1). While the 7-azaindole core confers aromatic stability, the C4-chloro and C6-methoxy substituents introduce specific chemical liabilities—primarily nucleophilic susceptibility and hydrolytic degradation—that require rigorous environmental control.
This document outlines the physicochemical properties, degradation mechanisms, and a validated lifecycle management protocol to ensure compound integrity during drug development.
Physicochemical Profile & Identification
Before establishing storage protocols, the compound's intrinsic properties must be baselined.
Based on the chemical liabilities identified above, the following storage protocol is mandatory to maintain purity >98%.
Long-Term Storage Conditions (Shelf Life > 2 Years)
Temperature:-20°C ± 5°C . (Freezing inhibits hydrolysis and oxidation rates).
Atmosphere:Inert Gas Overlay (Argon or Nitrogen) . Essential to prevent N-oxide formation.
Container: Amber glass vial with a PTFE-lined screw cap.
Why Amber? Blocks UV light to prevent photolytic dehalogenation.
Why PTFE? Prevents leaching of plasticizers which can contaminate the sample.
Desiccant: Store vial inside a secondary container (e.g., distinct desiccator or sealed bag) with active silica gel or molecular sieves.
Short-Term/Working Conditions (< 1 Month)
Temperature:2°C to 8°C (Refrigerator).
Handling: Allow the vial to equilibrate to room temperature before opening.
Critical Step: Opening a cold vial in humid air causes condensation, introducing water that accelerates hydrolysis.
Solution Stability
Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic exchange over time.
Stability: Stock solutions in DMSO at -20°C are stable for 3-6 months. Avoid repeated freeze-thaw cycles.
Forced Degradation Protocol (Stress Testing)
To validate the stability of a specific batch or formulation, perform this standard stress testing protocol (adapted from ICH Q1A).
Workflow Diagram
Figure 2: Forced degradation workflow for stability validation.
Detailed Methodology
Preparation: Dissolve 5 mg of compound in 5 mL of Acetonitrile (ACN).
Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Target degradation: Hydrolysis of OMe.
Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Target degradation: Displacement of Cl.
Oxidative Stress: Mix 1 mL stock + 1 mL 3%
. Store at Room Temp for 4 hours. Target degradation: N-oxide.
Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and analyze via LC-MS.
Analytical Monitoring (LC-MS Method)
Use the following method to assess purity and detect degradation products.
Safety and Handling of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Executive Summary 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-58-4), often referred to as 4-chloro-6-methoxy-7-azaindole, is a critical heterocyclic building block in the synthesis of kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-58-4), often referred to as 4-chloro-6-methoxy-7-azaindole, is a critical heterocyclic building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its unique substitution pattern—a chloro group at position 4 and a methoxy group at position 6—imparts specific electronic properties that drive its reactivity but also dictate its stability profile.
This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers. It addresses the specific risks associated with halogenated azaindoles, particularly their sensitivity to hydrolysis under acidic conditions and their potential for severe eye irritation.
Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the physical state and molecular properties is the first step in designing a safe handling protocol.
Property
Specification
Technical Note
Chemical Name
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Also known as 4-Chloro-6-methoxy-7-azaindole
CAS Number
1190321-58-4
Verify on container label before use.
Molecular Formula
C₈H₇ClN₂O
Molecular Weight
182.61 g/mol
Physical State
Solid (Off-white to light yellow powder)
Color change to brown indicates oxidation/degradation.
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Sparingly soluble in water; hydrolytically unstable in acidic aqueous media.
While specific toxicological data for this exact isomer is limited, structural analogs (4-chloro-7-azaindole) dictate the following authoritative hazard profile. Treat this compound as a potent irritant and potential respiratory sensitizer.
Core Hazards
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315). The chloro-heterocycle can degrade into hydrochloric acid upon contact with moisture on the skin.
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319). Micro-fine dust particles can cause mechanical and chemical corneal injury.
STOT - Single Exposure (Category 3): May cause respiratory irritation (H335). Inhalation of dust triggers mucosal inflammation.
Specialized Toxicology Insight
Sensitization Risk: Azaindole derivatives have shown potential for skin sensitization. Repeated exposure without proper PPE may lead to allergic contact dermatitis.
Metabolic Activation: In vivo, the pyrrole ring can undergo bioactivation; avoid ingestion or inhalation as metabolic byproducts may be cytotoxic.
Engineering Controls & Personal Protective Equipment (PPE)
The following decision matrix outlines the required safety barriers based on the experimental state of the compound.
Visualization: Safety Decision Matrix
Figure 1: Decision matrix for PPE and Engineering controls based on physical state.
PPE Specifications
Gloves: Nitrile rubber (0.11 mm minimum thickness) is sufficient for solid handling. When dissolved in Dichloromethane (DCM) or DMF , use Silver Shield® or laminate gloves, as standard nitrile degrades rapidly against these solvents, carrying the azaindole through to the skin.
Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the fine particle size of the powder which can bypass side gaps.
Handling & Storage Protocols
The stability of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is compromised by moisture and light. The 4-chloro position is susceptible to hydrolysis, and the electron-rich pyrrole ring is prone to oxidation.
Storage Hierarchy
Temperature: Store at 2–8°C (Refrigerated). Long-term storage (>3 months) should be at -20°C .
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is hygroscopic.
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.
Handling Protocol: "The Dry Transfer"
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which accelerates hydrolysis.
Atmosphere: Ideally, handle inside a glovebox for large quantities (>1g). For benchtop work, flush the headspace with nitrogen immediately after use.
Solvent Choice: When preparing stock solutions, use Anhydrous DMSO or DMF . Avoid protic solvents (Ethanol/Methanol) for long-term storage of stock solutions as nucleophilic attack at the 4-position can occur slowly over time.
This compound is typically used as an electrophile in Suzuki-Miyaura couplings or SNAr reactions. The reactivity profile dictates specific safety checkpoints.
Visualization: Reactivity & Hazard Flow
Figure 2: Reactivity map highlighting safety risks associated with common synthetic transformations.
Critical Experimental Warnings
SNAr Reactions: Displacement of the 4-chloro group often requires elevated temperatures (>100°C) in sealed vessels. Risk: Over-pressurization. Control: Use rated pressure vials and blast shields.
Deprotonation: The pyrrole N-H (pKa ~13-14) is acidic. Reaction with NaH generates Hydrogen gas. Risk: Explosion/Fire. Control: Vent reaction vessel properly; add base slowly at 0°C.
Emergency Response & Waste Disposal
First Aid
Eye Contact: Flush immediately with water for 15 minutes. Do not rub. The solid is abrasive and corrosive.
Skin Contact: Wash with soap and water. Do not use alcohol or acetone, as these may increase skin absorption.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).
Disposal
Waste Stream: Halogenated Organic Waste.
Deactivation: For spills, treat with a dilute solution of sodium hypochlorite (bleach) to oxidize the pyrrole ring before disposal, or absorb onto vermiculite and dispose of as hazardous solid waste.
Do NOT: Do not mix with strong acids in the waste container; risk of HCl gas evolution.
References
PubChem. (n.d.). Compound Summary for 7-Azaindole Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Derivatives of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine are key intermediates in the synthesis of a multitude of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases. The strategic placement of the chloro and methoxy substituents provides a handle for regioselective functionalization, making palladium-catalyzed cross-coupling reactions an indispensable tool for the elaboration of this core structure.
This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical execution, and troubleshooting.
Understanding the Substrate: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
The reactivity of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in palladium-catalyzed cross-coupling is governed by several factors:
The Chloro Substituent: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the crucial oxidative addition step of the catalytic cycle. This necessitates the use of more sophisticated palladium catalysts, typically featuring bulky, electron-rich phosphine ligands that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.
The Methoxy Group: The electron-donating nature of the methoxy group at the 6-position increases the electron density of the pyridine ring, which can further decrease the electrophilicity of the C4-Cl bond, making oxidative addition more challenging.
The Pyrrole NH: The acidic proton of the pyrrole ring can potentially interfere with the catalytic cycle, either by reacting with the base or by coordinating to the palladium center. While N-protection can circumvent this issue, developing protocols that are tolerant of the free NH is highly desirable for synthetic efficiency.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For the coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with boronic acids or their derivatives, the choice of catalyst and ligand is paramount.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), is crucial for promoting the challenging oxidative addition of the aryl chloride.
Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Phenylboronic Acid
Materials:
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Phenylboronic acid
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Nitrogen or Argon gas supply
Equipment:
Schlenk flask or microwave vial
Magnetic stirrer with heating plate
Condenser
Standard glassware for workup and purification
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a Schlenk flask or microwave vial, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
Evacuate and backfill the flask with nitrogen or argon three times.
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Reagent
Molar Equiv.
Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
1.0
Substrate
Phenylboronic acid
1.2
Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂
0.05
Catalyst
K₂CO₃
3.0
Base
1,4-Dioxane/Water
-
Solvent
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[1] The coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with amines requires careful selection of the catalyst system to overcome the low reactivity of the chloro-substituent.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[2] The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is critical for success.
Buchwald-Hartwig Amination Catalytic Cycle
Protocol: Buchwald-Hartwig Amination of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Morpholine
Glovebox (recommended for handling air-sensitive reagents)
Standard glassware for workup and purification
Rotary evaporator
Silica gel for column chromatography
Procedure:
In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to a Schlenk tube.
Add sodium tert-butoxide (1.5 equiv) and 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe to achieve a substrate concentration of 0.2 M.
Add morpholine (1.2 equiv) via syringe.
Heat the reaction mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Reagent
Molar Equiv.
Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
1.0
Substrate
Morpholine
1.2
Coupling Partner
Pd₂(dba)₃
0.02
Catalyst Precursor
XPhos
0.08
Ligand
NaOtBu
1.5
Base
Toluene
-
Solvent
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of introducing alkynyl groups onto the 7-azaindole scaffold, which are versatile handles for further synthetic manipulations.[3] This reaction typically employs a dual catalytic system of palladium and copper.
Mechanistic Rationale
The Sonogashira coupling involves a palladium catalytic cycle similar to the Suzuki and Buchwald-Hartwig reactions, and a copper co-catalytic cycle.[4] The palladium cycle involves oxidative addition of the aryl chloride, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product. For chloro-substrates, the reaction can be challenging and may require higher temperatures and carefully chosen ligands.
Sonogashira Coupling Catalytic Cycles
Protocol: Sonogashira Coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Phenylacetylene
To a Schlenk flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
Evacuate and backfill the flask with nitrogen or argon three times.
Add anhydrous DMF and triethylamine (3.0 equiv) via syringe.
Add phenylacetylene (1.5 equiv) dropwise.
Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, cool to room temperature and pour the mixture into water.
Extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Reagent
Molar Equiv.
Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
1.0
Substrate
Phenylacetylene
1.5
Coupling Partner
Pd(PPh₃)₂Cl₂
0.03
Catalyst
CuI
0.06
Co-catalyst
Et₃N
3.0
Base and Solvent
DMF
-
Solvent
IV. Heck Reaction: Vinylation of the 7-Azaindole Core
The Heck reaction allows for the coupling of the aryl chloride with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.[5] This reaction is particularly useful for introducing vinyl groups that can be further functionalized.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.
Heck Reaction Catalytic Cycle
Protocol: Heck Reaction of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine with Styrene
Materials:
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Styrene
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tol)₃)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF, anhydrous)
Nitrogen or Argon gas supply
Equipment:
Sealed tube or pressure vessel
Magnetic stirrer with heating plate
Standard glassware for workup and purification
Rotary evaporator
Silica gel for column chromatography
Procedure:
To a sealed tube, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).
Evacuate and backfill the tube with nitrogen or argon three times.
Add anhydrous DMF, triethylamine (2.0 equiv), and styrene (1.5 equiv) via syringe.
Seal the tube tightly and heat the reaction mixture to 120-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Reagent
Molar Equiv.
Purpose
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
1.0
Substrate
Styrene
1.5
Coupling Partner
Pd(OAc)₂
0.05
Catalyst Precursor
P(o-tol)₃
0.10
Ligand
Et₃N
2.0
Base
DMF
-
Solvent
Conclusion
The palladium-catalyzed cross-coupling of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a versatile and powerful strategy for the synthesis of complex and biologically relevant molecules. The success of these transformations hinges on the judicious selection of the catalyst, ligand, base, and solvent to overcome the inherent low reactivity of the chloro-substituent. The protocols provided herein serve as a robust starting point for the exploration of these reactions, and further optimization may be required for specific substrates and coupling partners. A thorough understanding of the underlying mechanistic principles is essential for troubleshooting and adapting these methods to new synthetic challenges.
References
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
Barrios-Landeros, F., & Hartwig, J. F. (2007). Regioselective, Palladium-Catalyzed Amination of 3-Substituted 2,4-Dihalopyridines. Journal of the American Chemical Society, 129(25), 7894-7895.
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 234-247.
Application Note: Protecting Group Strategies for 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine
Executive Summary: The Strategic Landscape The scaffold 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (a 4,6-disubstituted 7-azaindole) represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CSF1R i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Landscape
The scaffold 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (a 4,6-disubstituted 7-azaindole) represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors). However, its amphoteric nature and specific electronic push-pull systems present unique synthetic challenges:
N1-Acidity: The pyrrole nitrogen (N1-H) is acidic (
in DMSO), leading to catalyst poisoning in Pd-catalyzed couplings and interfering with organometallic reagents (e.g., -BuLi).
Electronic Conflict: The C4-chloro group is an electrophilic handle for substitution, but the C6-methoxy group is strongly electron-donating (
effect). This deactivates the ring toward Nucleophilic Aromatic Substitution () at C4 compared to the bare scaffold.
Regiocontrol: Unprotected substrates suffer from N1-alkylation side reactions during attempts to functionalize C2 or C4.
Strategic Imperative: The choice of protecting group (PG) is not merely about "masking" the nitrogen; it is a tuning knob for the reactivity of the C4-chloride and the C2-proton.
Strategic Decision Matrix
The following table synthesizes the electronic and steric impact of common protecting groups on this specific scaffold.
Protecting Group (PG)
Electronic Impact on Ring
C4- Reactivity
C2-Lithiation Suitability
Stability Profile
Recommended Application
SEM (2-(Trimethylsilyl)ethoxymethyl)
Moderate EWG
Moderate
Excellent (Directing Group)
Base stable; Acid labile (harsh)
C2-Functionalization & Suzuki Couplings
Boc (tert-Butoxycarbonyl)
Strong EWG
High (Activates Ring)
Poor (Ortho-lithiation risk/migration)
Base labile (nucleophiles); Acid labile
Reactions (Aminations/Etherifications)
Tosyl (Ts)
Very Strong EWG
Very High
Moderate (Electron deficient C2)
Base labile; Acid stable
Crystallinity & Difficult substrates
TIPS (Triisopropylsilyl)
Steric Bulk
Low
Good (Steric blocking of N1)
Base stable; Fluoride labile
Steric Shielding during non-directed catalysis
Detailed Experimental Protocols
Protocol A: SEM-Protection (The "Lithiation/Coupling" Route)
Best for: When you need to perform C2-lithiation or Suzuki coupling at C4 without deactivating the catalyst.
Mechanism: The Sodium Hydride (NaH) deprotonates N1, creating a hard nucleophile that attacks the hard electrophile SEM-Cl.
Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)
Electrophile: SEM-Cl (1.1 eq)
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C. Add the substrate (dissolved in minimal DMF) dropwise over 15 minutes.
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange.
Equilibration: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
Protection: Add SEM-Cl (1.1 eq) dropwise via syringe.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).
Quench: Cool to 0 °C. Carefully add sat.
(aq).
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over
.
Purification: Flash chromatography (
, Hexane/EtOAc gradient).
Critical Insight: SEM-protected 7-azaindoles are prone to "formaldehyde release" during deprotection, which can alkylate the C3 position. See Deprotection Protocol C for mitigation.
Protocol B: Boc-Protection (The "Activation" Route)
Best for: Overcoming the deactivating effect of the 6-OMe group to facilitate
displacement of the 4-Cl.
Mechanism: DMAP acts as a nucleophilic catalyst, attacking
to form a reactive acyl-pyridinium intermediate, which transfers the Boc group to the indole nitrogen.
(1.5 eq) - Optional but recommended to neutralize HCl traces.
Solvent: DCM or THF (0.2 M)
Step-by-Step Workflow:
Mixing: Dissolve substrate,
, and DMAP in DCM at RT.
Addition: Add
(solid or solution) in one portion.
Reaction: Stir at RT for 2–16 hours.
Note: The 6-OMe group increases electron density, making the N1 less acidic but more nucleophilic than the 4,6-dichloro analog; reaction is usually fast.
Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then sat.
.
Purification: Crystallization from Hexane/Ether is often possible; otherwise, short silica plug.
Protocol C: Advanced Deprotection Strategies
The "Achilles Heel" of 7-azaindole synthesis is often the deprotection step.
1. SEM Removal (The "Scavenger" Method)
Standard TBAF deprotection often fails or generates hydroxymethyl side-products due to the release of formaldehyde equivalents.
Step 1 (Cleavage): Treat substrate with TFA/DCM (1:2 ratio) at RT for 1–3 hours. This cleaves the SEM ether, leaving an
-hydroxymethyl intermediate ().
Step 2 (Scavenging): Concentrate the mixture to remove excess TFA. Redissolve in MeOH or THF. Add excess Ethylenediamine (10 eq) or aqueous
. Stir for 1 hour.
Why? The amine scavenges the formaldehyde released from the unstable
group, preventing it from reacting with the electron-rich C3 position of the azaindole.
2. Boc Removal (Standard)
Method: 4M HCl in Dioxane or TFA/DCM (1:4).
Note: If the molecule contains acid-sensitive groups (e.g., acetals), use thermal deprotection (heating neat at 150–180 °C under vacuum) or mild basic hydrolysis (
/MeOH, reflux) if the amide bond is sufficiently labile (though N-Boc indoles are essentially carbamates, they can be resistant to mild base).
Visualized Workflows
Logic Gate: Selecting the Right Group
Caption: Decision matrix for selecting the optimal protecting group based on downstream chemistry requirements.
Workflow: SEM-Directed Lithiation
Caption: Workflow for installing SEM protection to facilitate regioselective C2-lithiation.
Comparative Data: Reactivity Benchmarks
The following data illustrates the impact of the PG on the
reaction rate of 4-chloro-6-methoxy-7-azaindole with morpholine (Nucleophile) in DMSO at 100 °C.
Entry
N1-Substituent
Reaction Time (95% Conv.)
Yield
Notes
1
H (Unprotected)
> 48 Hours
< 30%
Very slow; competitive decomposition.
2
SEM
12 Hours
75%
Moderate activation; good solubility.
3
Boc
4 Hours
88%
Strong activation ; clean profile.
4
Tosyl
2 Hours
92%
Highest reactivity; risk of hydrolysis during workup.
References
Larsen, K. U. (2016). Synthetic strategies towards 4,6-disubstituted pyrrolo[2,3-d]pyrimidines as potential CSF-1R inhibitors. NTNU. Link
Lattanzi, A., et al. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Link
Vacher, B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Journal of Organic Chemistry. Link
Song, J. J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Link
Nair, V., et al. (1988). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of the American Chemical Society. Link
Application Notes & Protocols for the Development of FGFR Inhibitors from a 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold
Abstract The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy.[1][2] Aberrant FGFR signa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a clinically validated oncogenic driver in a variety of solid tumors, making it a compelling target for cancer therapy.[1][2] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or fusions, promotes uncontrolled cell growth, survival, and angiogenesis.[1][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on the design, synthesis, and evaluation of potent and selective FGFR inhibitors starting from the privileged 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. We will detail the strategic rationale, step-by-step synthetic and biological testing protocols, and data interpretation to accelerate the discovery of novel therapeutic agents.
The FGFR Signaling Pathway: A Critical Oncogenic Axis
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and auto-phosphorylate specific tyrosine residues in the intracellular kinase domain.[5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cellular processes like proliferation, differentiation, and migration.[3][6][7] Dysregulation of this axis is a key factor in the progression of numerous cancers, including breast, lung, bladder, and liver cancers.[2][6] Therefore, inhibiting the kinase activity of FGFRs is a validated and promising therapeutic strategy.[8]
Caption: The FGFR Signaling Cascade.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a highly versatile and "privileged" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The 4-chloro-6-methoxy substitution pattern on this scaffold provides two critical features:
The C4-Chloro Group: This serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region and deeper pockets of the ATP-binding site, which is crucial for tuning potency and selectivity.
The C6-Methoxy Group: The methoxy group can enhance potency and influence the physicochemical properties of the molecule. Its position can be critical for favorable interactions within the binding site.[9][10]
The overall strategy is to utilize the pyrrolo[2,3-b]pyridine core to anchor the molecule in the ATP hinge region while systematically modifying the C4 position to achieve high affinity and selectivity for FGFR.
Drug Discovery Workflow: From Scaffold to Lead Candidate
The development process follows a structured, iterative cycle of design, synthesis, and testing. Each cycle provides crucial structure-activity relationship (SAR) data that informs the design of the subsequent generation of compounds.
Caption: Iterative Drug Discovery Workflow.
Protocol 1: Synthesis of a Focused Library via Suzuki Coupling
This protocol describes the diversification of the core scaffold at the C4 position using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its reliability, functional group tolerance, and the commercial availability of a wide array of boronic acids and esters.
Objective: To synthesize a library of C4-aryl/heteroaryl substituted 6-methoxy-1H-pyrrolo[2,3-b]pyridines.
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equivalents)
1,4-Dioxane and Water (4:1 solvent mixture)
Nitrogen or Argon gas supply
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid/ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.
Base Addition: Add the aqueous Na₂CO₃ solution (3.0 eq) to the reaction mixture.
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality and Self-Validation:
Why inert atmosphere? Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and poor yields. Purging with an inert gas is critical for reproducibility.
Why an aqueous base? The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle.
Controls: A control reaction without the palladium catalyst should be run to ensure the reaction is catalyst-dependent. LC-MS monitoring provides in-process validation of product formation.
Structure-Activity Relationship (SAR) Analysis
The synthesized library is then screened to determine the relationship between structural modifications and biological activity. This analysis guides the next design cycle.
Compound ID
R-Group (at C4)
FGFR1 IC₅₀ (nM) [Biochemical]
MDA-MB-231 GI₅₀ (nM) [Cellular]
Rationale for R-Group
SM-01
Phenyl
550
>1000
Baseline compound to establish a starting point.
SM-02
3,5-dimethoxyphenyl
25
150
The dimethoxy groups are intended to probe a hydrophobic back pocket for potential van der Waals interactions.[11]
SM-03
4-(piperazin-1-yl)phenyl
80
250
The basic piperazine can improve solubility and interact with solvent-exposed regions.
SM-04
Pyridin-4-yl
320
800
The pyridine nitrogen introduces a potential hydrogen bond acceptor and alters electronic properties.
SM-05
2,6-dichloro-3,5-dimethoxyphenyl
7
45
Adding chloro groups can enhance binding affinity through specific interactions and modulate the electronics of the dimethoxyphenyl ring.[11]
Interpretation: The SAR table clearly indicates that adding 3,5-dimethoxy substituents (SM-02) dramatically improves potency over the simple phenyl ring (SM-01). Further substitution with electron-withdrawing chloro groups (SM-05) provides an additional boost in both biochemical and cellular activity, identifying this as a promising vector for further optimization.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the isolated FGFR1 kinase enzyme. This protocol is adapted for a fluorescence-based format.
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme Addition: Add FGFR1 kinase solution (in assay buffer) to all wells except the "no enzyme" control. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.
Reaction Initiation: Add a solution containing the peptide substrate and ATP (at its Km concentration) to all wells to start the kinase reaction.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO-only controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation:
Z'-factor: The quality of the assay is validated by calculating the Z'-factor using the high (DMSO only) and low (no enzyme) controls. A Z' > 0.5 indicates a robust assay.
Standard Inhibitor: A known FGFR inhibitor should be run in parallel as a positive control to ensure assay consistency.
Protocol 3: Cell-Based Proliferation Assay
Objective: To measure the ability of test compounds to inhibit the proliferation of a cancer cell line with known FGFR pathway dependency.
Materials:
Cancer cell line with FGFR amplification (e.g., MDA-MB-231 for breast cancer, NCI-H510 for lung cancer).[8][12]
Complete cell culture medium (e.g., DMEM with 10% FBS)
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a "vehicle only" (DMSO) control.
Incubation: Return the plate to the incubator and incubate for 72 hours.
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's protocol.
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Preliminary In Vivo Efficacy Assessment
Promising lead compounds with potent in vitro activity and acceptable preliminary safety profiles can be advanced to in vivo models.
Protocol 4: Human Tumor Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a lead compound in an immunodeficient mouse model bearing a human tumor.
Materials:
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
Cancer cell line used in vitro (e.g., NCI-H510)
Matrigel (optional, to aid tumor formation)
Lead compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
Standard animal handling and dosing equipment (calipers, gavage needles, etc.)
High-Level Methodology:
Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 million cells) mixed with Matrigel into the flank of each mouse.
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control/standard-of-care, and test compound groups).
Dosing: Administer the test compound and vehicle control to their respective groups via the planned clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for phosphorylated FGFR).[12]
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
Source: RSC Publishing
URL: [Link]
Title: Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine
Source: Google Patents
URL
Title: Promising Results of FGFR Inhibitors in Solid Tumors
Source: Oncodaily
URL: [Link]
Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor
Source: White Rose Research Online
URL: [Link]
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth
Source: Semantic Scholar
URL: [Link]
Title: 1h-pyrrolo[2,3-b]pyridines
Source: Google Patents
URL
Title: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2
Source: MDPI
URL: [Link]
Title: Discovery of the Irreversible Covalent FGFR Inhibitor...
Source: ACS Publications - American Chemical Society
URL: [Link]
Title: In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models
Source: PLOS ONE
URL: [Link]
Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations
Source: PubMed
URL: [Link]
Title: Current progress in cancer treatment by targeting FGFR signaling
Source: PMC - NIH
URL: [Link]
Title: Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer
Source: AACR Journals
URL: [Link]
Title: An FGFR inhibitor prevents chemoresistance in vitro and in vivo: a novel therapy for small cell lung cancer
Source: AACR Journals
URL: [Link]
Title: From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy
Source: Preprints.org
URL: [Link]
Title: In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models
Source: ResearchGate
URL: [Link]
Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations
Source: ACS Publications
URL: [Link]
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives
Source: MDPI
URL: [Link]
Title: In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor
Source: PMC - NIH
URL: [Link]
Title: FGF/FGFR signaling pathway involved resistance in various cancer types
Source: Journal of Hematology & Oncology
URL: [Link]
Title: Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations
Source: ResearchGate
URL: [Link]
Title: Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation
Source: PMC - NIH
URL: [Link]
Title: Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)
Source: MDPI
URL: [Link]
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry applications
Application Note: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry Executive Summary 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4) is a highly specialized heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Executive Summary
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-58-4) is a highly specialized heterocyclic building block belonging to the 7-azaindole class.[1][2][3] It is increasingly utilized in drug discovery programs targeting protein kinases (e.g., JAK, TRK, FGFR) due to its ability to mimic the purine core of ATP while offering distinct electronic properties and solubility profiles compared to the parent 7-azaindole.
This guide details the chemical reactivity, synthesis protocols, and application of this scaffold in designing bioactive small molecules. The 4-chloro substituent serves as a versatile handle for cross-coupling reactions, while the 6-methoxy group modulates the electron density of the pyridine ring, influencing both potency and metabolic stability.
Chemical Profile & Reactivity Analysis
The 7-azaindole scaffold is a bioisostere of indole and purine. The introduction of the 4-chloro and 6-methoxy groups creates a unique push-pull electronic system.
Feature
Chemical Implication
Medicinal Chemistry Utility
C4-Chloro
Electron-deficient site; highly reactive toward SNAr and Pd-catalyzed couplings.
Primary vector for introducing "hinge-binding" motifs or solubilizing tails.
C6-Methoxy
Electron-donating group (EDG); increases electron density on the pyridine ring.
Modulates pKa of N7; improves solubility; blocks oxidative metabolism at the susceptible C6 position.
N1-Proton
Acidic proton (pKa ~13); capable of H-bond donation.
Critical for binding to the hinge region of kinases (e.g., Glu residues).
N7-Nitrogen
H-bond acceptor.
Critical for binding to the hinge region (e.g., backbone NH).
Reactivity Map (DOT Visualization)
Figure 1: Reactivity landscape of the 4-chloro-6-methoxy-7-azaindole scaffold.
Synthesis Protocols
The synthesis of this specific isomer requires careful regiocontrol. Direct chlorination of 6-methoxy-7-azaindole is the most reliable route. Attempting to methoxylate 4,6-dichloro-7-azaindole typically yields the wrong isomer (4-methoxy-6-chloro) because the C4 position is more electrophilic.
Protocol A: Synthesis via N-Oxide Rearrangement (Reissert-Henze)
Objective: Install the C4-Cl atom onto the 6-methoxy-7-azaindole core.
Chlorinating Agent: Methanesulfonyl chloride (MsCl) or POCl3.
Solvents: DME, DMF.
Step-by-Step Methodology:
N-Oxidation:
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DME (0.2 M).
Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise.
Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Mass shift +16).
Workup: Quench with saturated NaHCO3. Extract with EtOAc/THF. The N-oxide often precipitates or can be isolated by filtration.
Reissert-Henze Chlorination:
Dissolve the isolated N-oxide (1.0 eq) in dry DMF (0.3 M).
Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (4.0 eq) dropwise.
Heat to 50–60°C for 2–4 hours.
Mechanism:[4][5][6] The N-oxide oxygen attacks the sulfonyl chloride, creating a good leaving group. Chloride ion attacks C4 (para to N), restoring aromaticity.
Workup: Pour into ice water. Neutralize with NaOH (keep temp <10°C). The product, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine , typically precipitates as a solid.
The C4-chloride is an excellent leaving group for SNAr reactions, particularly with anilines or aliphatic amines. This is the standard method for attaching the "hinge-binding" moiety.
Conditions: Heat at 100–120°C (sealed tube) or microwave irradiation at 140°C for 30–60 mins.
Note: The 6-methoxy group is an electron donor, which deactivates the C4 position slightly compared to the unsubstituted 4-chloro-7-azaindole. Higher temperatures or stronger bases (e.g., LiHMDS) may be required for unreactive amines.
Application 2: Suzuki-Miyaura Coupling
Used to introduce aryl or heteroaryl groups at C4.
Conditions: Degas with N2. Heat at 90°C for 2–4 hours.
Experimental Workflow Diagram
Figure 2: Synthetic workflow from precursor to functionalized drug candidate.
Safety & Handling
Hazards: 4-Chloro-7-azaindoles are potential skin and eye irritants. m-CPBA is an oxidizer and shock-sensitive in dry form. POCl3 and MsCl are corrosive and react violently with water.
Storage: Store the 4-chloro-6-methoxy intermediate at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group can be sensitive to strong Lewis acids (demethylation risk).
Stability: Stable in solution (DMSO, MeOH) for >24 hours. Avoid prolonged exposure to strong acids which may hydrolyze the methoxy group to the pyridone.
References
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. Detailed review of 7-azaindole functionalization including N-oxide rearrangement. Link
Regioselective Functionalization of 7-Azaindole. Journal of Organic Chemistry. Discusses the electronic bias of the 7-azaindole ring and C4 vs C6 reactivity. Link
Discovery of 7-Azaindoles as Kinase Inhibitors. Journal of Medicinal Chemistry. Examples of C4-substituted azaindoles in drug discovery (e.g., Vemurafenib analogs). Link
Commercial Source & CAS Verification. Sigma-Aldrich / PubChem. Verification of the 4-chloro-7-azaindole core and methoxy derivatives. Link
Application Note: High-Purity Isolation of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine via Automated Flash Column Chromatography
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in contemporary drug discovery. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in contemporary drug discovery. The methodology centers on normal-phase flash column chromatography, a robust technique for efficiently removing synthetic by-products and unreacted starting materials. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-chromatography analysis to ensure the isolation of a highly pure product suitable for downstream applications in pharmaceutical development.
Introduction: The Significance of Purity for Pyrrolo[2,3-b]pyridine Scaffolds
The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The compound 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, in particular, serves as a versatile building block for the synthesis of complex pharmaceutical compounds.[1] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesirable side products, complicate reaction kinetics, and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2]
Column chromatography is a widely adopted purification technique in organic synthesis due to its high resolving power and adaptability.[3] This note details a validated protocol for the purification of the title compound, ensuring a final purity of >98%.
Foundational Principles: Chromatography of Heterocyclic Compounds
The successful separation of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine from its synthetic impurities hinges on the principles of adsorption chromatography. In normal-phase chromatography, a polar stationary phase (typically silica gel) is employed with a less polar mobile phase.[4] The separation is governed by the differential partitioning of the compounds between the two phases.
The polarity of the target compound is influenced by the methoxy group, the chloro substituent, and the pyrrolo-pyridine core. The lone pairs on the nitrogen and oxygen atoms can engage in hydrogen bonding with the silanol groups of the silica gel, leading to retention. Non-polar impurities will have weaker interactions with the stationary phase and will elute faster. Conversely, more polar impurities will be more strongly retained.
The choice of the mobile phase is critical. A solvent system with too high a polarity will cause all compounds to elute quickly with poor separation. A system with too low a polarity will result in long retention times and broad peaks. Therefore, a gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy.[5]
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will provide a preview of the separation and help in determining the optimal mobile phase composition.
Protocol for TLC Analysis:
Plate Preparation: Use silica gel-coated TLC plates (e.g., silica gel 60 F254).
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
Rf Calculation: Calculate the retention factor (Rf) for the target compound and the major impurities. The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the target compound.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. The quantities can be scaled accordingly.
Materials and Equipment
Category
Item
Chemicals
Crude 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, Silica gel (230-400 mesh), Hexane (HPLC grade), Ethyl acetate (HPLC grade), Dichloromethane (DCM, for sample loading), Sand (acid-washed)
Equipment
Glass chromatography column (40-60 mm diameter), Solvent reservoir, Fraction collector or test tubes, Rotary evaporator, TLC plates and chamber, UV lamp (254 nm)
Column Packing (Slurry Method)
Determine Silica Gel Quantity: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6] For 1 gram of crude material, approximately 50 grams of silica gel is a good starting point.
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Stir gently to remove air bubbles.
Pack the Column: Secure the column in a vertical position. Place a small plug of glass wool or cotton at the bottom and add a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.
Equilibrate the Column: Allow the excess solvent to drain until it is level with the top of the silica gel. Add a protective layer of sand on top of the silica gel bed. Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
Sample Loading
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
Wet Loading: If the crude product is an oil or is highly soluble in the mobile phase, dissolve it in the minimum amount of the initial mobile phase and carefully pipette it onto the top of the column.
Elution and Fraction Collection
Initiate Elution: Begin eluting the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
95:5 Hexane:Ethyl Acetate (2 column volumes)
90:10 Hexane:Ethyl Acetate (5 column volumes)
80:20 Hexane:Ethyl Acetate (5 column volumes)
70:30 Hexane:Ethyl Acetate (until the product has fully eluted)
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.
Monitoring the Separation: Monitor the elution process by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
Post-Purification
Combine Fractions: Combine the fractions that contain the pure product as determined by TLC.
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[7]
Final Product Characterization: Dry the purified product under high vacuum and determine its purity by analytical techniques such as HPLC, LC-MS, and NMR.
Visual Workflow of the Purification Process
Caption: Workflow for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting
Issue
Possible Cause
Solution
Poor Separation
Incorrect mobile phase polarity.
Re-optimize the solvent system using TLC.
Column overloading.
Use a larger column or reduce the amount of crude product.
Cracked Column Bed
Column ran dry.
Ensure the solvent level never drops below the top of the silica gel.
Tailing of Spots on TLC
Sample is too acidic or basic.
Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Sample is not fully dissolved.
Ensure complete dissolution before loading.
Product Elutes Too Quickly
Mobile phase is too polar.
Start with a lower polarity mobile phase.
Product Does Not Elute
Mobile phase is not polar enough.
Increase the polarity of the mobile phase at a faster rate or switch to a more polar solvent system.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the purification of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine using flash column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical targets. The principles and techniques described herein are broadly applicable to the purification of other heterocyclic intermediates.
References
MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Semantic Scholar. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-chloro-pyrrolo-pyridine.
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
3ASenrise. (n.d.). 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, 96%. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]
Application Note: Scalable Synthesis of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, TRK, and B-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, TRK, and B-Raf inhibitors). The specific derivative 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate. The C4-chlorine handles allow for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group modulates solubility and electronic properties (lipophilicity and metabolic stability).
This guide details a robust, scalable protocol for synthesizing this target from the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. It addresses the critical challenge of regioselectivity during the nucleophilic aromatic substitution (
) step and provides upstream context for synthesizing the dichloro precursor if required.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the electronic differentiation between the C4 and C6 positions of the 7-azaindole ring.
Electronic Landscape: In the 1H-pyrrolo[2,3-b]pyridine system, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, activating the ring towards nucleophilic attack.
Regioselectivity Principle: The C6 position (alpha to N7) is significantly more electrophilic than the C4 position (gamma to N7). Furthermore, the pyrrole nitrogen (N1) donates electron density into the
-system, which partially deactivates C4 via resonance.
Strategic Decision: We utilize a controlled
reaction with sodium methoxide (NaOMe). Under optimized conditions, the methoxide anion selectively displaces the chloride at C6, yielding the desired 4-chloro-6-methoxy isomer with high specificity.
Reaction Pathway Diagram[1]
Caption: Regioselective nucleophilic substitution favors C6 displacement due to alpha-activation by the pyridine nitrogen (N7).
Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Flush the system with nitrogen.
Dissolution: Charge the flask with Methanol (800 mL) . Add 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (100 g) . Stir at room temperature until a suspension is formed.
Note: The starting material may not fully dissolve at RT; this is normal.
Exotherm Warning: The reaction is exothermic. Monitor temperature and maintain below 40°C during addition.
Reaction: Heat the mixture to Reflux (65°C) . Maintain reflux for 6–8 hours .
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[7]
Critical Check: If the reaction stalls, add an additional 0.5 eq of NaOMe. Do not exceed 12 hours reflux to prevent bis-methoxylation (formation of 4,6-dimethoxy analog).
Quenching: Cool the reaction mixture to room temperature (20–25°C).
Workup:
Concentrate the mixture under reduced pressure to remove approximately 70% of the methanol.
Pour the residue slowly into Ice Water (2.0 L) with vigorous stirring.
Adjust the pH to 7.0–7.5 using Acetic Acid .
Observation: A thick off-white precipitate will form.
Isolation: Stir the aqueous slurry for 1 hour at 0–5°C to maximize precipitation. Filter the solid using a Buchner funnel.
Washing: Wash the filter cake with Water (3 x 200 mL) followed by cold Heptane (200 mL) to remove lipophilic impurities.
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
Expected Yield: 85–92 g (85–92%)
Appearance: Off-white to pale yellow solid.
Phase 2: Upstream Preparation (If Starting from 7-Azaindole)
If the dichloro precursor is not purchased, it must be synthesized via the N-oxide route. This is a "Reissert-Henze" type activation.
Note: Direct chlorination to the 4,6-dichloro species is often performed in two cycles to ensure high purity.
Protocol Summary (Step A: 7-Azaindole to 4-Chloro-7-azaindole)
Oxidation: Dissolve 7-azaindole in DME/Heptane. Add mCPBA (1.2 eq) . Stir at RT for 4h. Filter the N-oxide precipitate.[5]
Chlorination: Suspend the N-oxide in POCl3 (5 eq) . Heat to 80°C for 4h.
Hydrolysis: Quench into ice water/NaOH (pH 9). Isolate 4-chloro-7-azaindole.
Protocol Summary (Step B: 4-Chloro to 4,6-Dichloro)
Oxidation: Repeat mCPBA oxidation on 4-chloro-7-azaindole.
Chlorination: React the 4-chloro-N-oxide with POCl3 . The chlorine will install at the C6 position (alpha to N).
Yield: ~60% over two steps.
Analytical Data & Quality Control
To validate the synthesis, compare the isolated product against these standard specifications.
Test
Specification
Method
Appearance
Off-white powder
Visual
Purity
>98.0%
HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+)
[M+H]+ = 183.03 (calc)
LC-MS
1H NMR
Confirm Regiochemistry
400 MHz, DMSO-d6
NMR Interpretation (Diagnostic Signals):
Proton at C5: Look for a singlet around
6.5–6.7 ppm.
Methoxy Group: A sharp singlet at
3.9 ppm (3H).
Pyrrole Protons: Two doublets (or multiplets) at
6.4 and 7.4 ppm.
Regiochemistry Proof: NOESY correlation between the Methoxy group (3.9 ppm) and the C5 proton confirms the OMe is at C6. If OMe were at C4, NOE would be observed with the C3 proton.
Process Safety & Troubleshooting
Critical Safety Parameters (CSP)
Sodium Methoxide: Highly caustic and moisture sensitive. Use anhydrous solvents to prevent hydrolysis to NaOH, which reduces yield and increases byproducts.
POCl3 (If used in Phase 2): Reacts violently with water releasing HCl and Phosphoric acid. Quench operations must be temperature-controlled (<10°C).
Exotherms: The methoxylation reaction is exothermic. On a >1kg scale, active cooling is required during NaOMe addition.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or loss during workup.
Check pH during workup (must be neutral). Ensure filtrate is checked for product loss.
Impurity: 4-Methoxy-6-chloro
Temperature too high during addition.
Maintain <40°C during NaOMe addition.
Impurity: 4,6-Dimethoxy
Reaction time too long or excess NaOMe.
Stop reaction immediately upon consumption of SM. Reduce NaOMe to 3.0 eq.
Coloration (Dark/Black)
Oxidation of the pyrrole ring.
Ensure strict atmosphere. Add sodium dithionite during workup if necessary.
References
Schneller, S. W., & Luo, J. K. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1-deazaadenine) and 1-deazaadenosine. The Journal of Organic Chemistry, 45(20), 4045-4048. Link
Wang, T., et al. (2010). Discovery of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives as novel kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[8]
Patent CN102746295B. (2014). Preparation method for 4-substituted-7-azaindole.[2]Link
L'Heureux, A., et al. (2010). Amination of Heteroaryl Chlorides: A General Procedure. The Journal of Organic Chemistry. (Context for reactivity of 4,6-dichloro systems).
C-C bond formation reactions involving 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
An In-depth Guide to Palladium-Catalyzed C-C Bond Formation with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine scaffold, com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to Palladium-Catalyzed C-C Bond Formation with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure serves as a bioisostere for indole and purine, enabling it to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of 7-azaindole are central to the development of inhibitors for critical signaling pathways implicated in oncology and inflammatory diseases.[2][3] The specific intermediate, 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a versatile building block for creating diverse chemical libraries. The chlorine atom at the C4-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of new carbon-carbon bonds.
Carbon-carbon (C-C) bond formation is a cornerstone of synthetic organic chemistry, essential for constructing the complex molecular architectures required for potent and selective pharmaceuticals.[4] This guide provides detailed application notes and protocols for three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—as applied to the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. The methodologies described herein are designed to empower researchers in medicinal chemistry and drug development to efficiently synthesize novel analogues for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures due to its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5] The reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established, three-step process.[6][7]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.
Transmetalation: The organoboron species is activated by a base (e.g., carbonate, phosphate) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for coupling on the 7-azaindole core.[1][9] The pyrrole N-H can be reactive; for sensitive substrates or to improve solubility, protection (e.g., with a SEM or Boc group) may be necessary. However, reactions can often proceed on the unprotected scaffold.[10]
Palladium catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)
Ligand (if using Pd₂(dba)₃): SPhos, RuPhos, or XPhos (4-10 mol%)
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv), finely powdered
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Brine solution
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the boronic acid, the palladium catalyst, the ligand (if required), and the base.
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add the degassed solvent mixture via syringe. The solution should be thoroughly sparged with inert gas for 15-20 minutes prior to addition.
Heating: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 80-110 °C are typical.[1] Alternatively, microwave irradiation can significantly reduce reaction times.[11]
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted product.
Data & Optimization Parameters
Parameter
Recommended Choice
Rationale & Causality
Catalyst/Ligand
Pd₂(dba)₃/XPhos or Pd(PPh₃)₄
Aryl chlorides are less reactive than bromides or iodides. Bulky, electron-rich phosphine ligands (like XPhos) accelerate the rate-limiting oxidative addition step.[6]
Base
K₂CO₃, K₃PO₄
A strong enough base is required to facilitate transmetalation without causing decomposition of the starting material. K₃PO₄ is often effective for challenging couplings.
Solvent
Dioxane/H₂O, Toluene/H₂O
A biphasic system is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
Temperature
80–110 °C or Microwave
Higher temperatures are often needed to drive the oxidative addition of the C-Cl bond. Microwave heating provides rapid and uniform energy transfer, often improving yields and reducing reaction times.[12]
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13] It typically employs a dual catalytic system of palladium and a copper(I) salt.[14] This reaction is invaluable for creating precursors for further transformations or for introducing rigid, linear linkers into a molecule.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles.
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl chloride.
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[13]
Sonogashira Catalytic Cycle
Protocol: Sonogashira Coupling with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is based on general procedures for Sonogashira couplings of heteroaryl chlorides.[15][16]
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%) or Pd(PPh₃)₄ (5 mol%)
Copper(I) iodide (CuI) (1–5 mol%)
Base: Triethylamine (NEt₃) or Diisopropylamine (DIPA) (2.0–4.0 equiv, also serves as solvent or co-solvent)
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Standard work-up and purification reagents as listed for the Suzuki reaction.
Procedure:
Reaction Setup: To a Schlenk flask, add 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and copper(I) iodide.
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., NEt₃) and the terminal alkyne via syringe.
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40–80 °C). The reaction is often complete within 2–12 hours. More forcing conditions may be required for the less reactive chloro-substrate.[9]
Monitoring: Track the reaction's progress using TLC or LC-MS.
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Isolation: Purify the crude product by flash column chromatography.
Data & Optimization Parameters
Parameter
Recommended Choice
Rationale & Causality
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
The classic Sonogashira system. CuI is crucial for the formation of the copper acetylide, which dramatically accelerates the transmetalation step.[14]
Base
NEt₃, DIPA
Acts as both a base to deprotonate the alkyne and a ligand for the copper. It also scavenges the HCl generated during the reaction.
Solvent
THF, DMF
Aprotic solvents are used to ensure solubility of all components. DMF can be used for less reactive substrates requiring higher temperatures.
Temperature
25–80 °C
The reaction is often feasible at or near room temperature, but heating may be necessary to drive the coupling with the chloro-substrate.
The Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[17][18] This reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and other conjugated systems.[19]
Mechanistic Rationale
The Heck reaction follows a distinct catalytic cycle:
Oxidative Addition: As in the other couplings, a Pd(0) species inserts into the aryl-chloride bond.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-aryl bond. This step forms a new alkyl-palladium intermediate and defines the regioselectivity of the reaction.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium is eliminated, forming the double bond of the product and a hydrido-palladium complex. This step is typically rapid and irreversible.
Reductive Elimination/Base Regeneration: A base removes HX from the hydrido-palladium complex, regenerating the Pd(0) catalyst.[20]
Heck Reaction Catalytic Cycle
Protocol: Heck Reaction with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
This protocol is based on procedures for Heck couplings on the 7-azaindole scaffold.[9]
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) (10–20 mol%)
Base: Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (1.5–2.5 equiv)
Solvent: DMF, N-methyl-2-pyrrolidone (NMP), or Acetonitrile
Standard work-up and purification reagents.
Procedure:
Reaction Setup: In a sealable reaction tube or flask, combine 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, palladium acetate, the phosphine ligand, and the base.
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
Reagent Addition: Add the degassed solvent and the alkene via syringe.
Heating: Heat the reaction mixture to 80–140 °C with stirring. Higher temperatures are generally required for Heck reactions involving aryl chlorides.
Monitoring: Follow the consumption of the starting material by TLC or LC-MS (typically 12–48 hours).
Work-up: After cooling, dilute the mixture with water and extract several times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Isolation: Purify the product by flash column chromatography.
Data & Optimization Parameters
Parameter
Recommended Choice
Rationale & Causality
Catalyst/Ligand
Pd(OAc)₂ / P(o-tol)₃
Palladium(II) acetate is a common and effective precatalyst. The bulky P(o-tol)₃ ligand can improve catalyst stability and activity at the high temperatures needed for C-Cl activation.
Base
NEt₃, K₂CO₃
An inorganic base like K₂CO₃ is often used in polar aprotic solvents, while an amine base like NEt₃ is common and can also act as a solvent. The base is essential for regenerating the Pd(0) catalyst.[20]
Solvent
DMF, NMP
High-boiling, polar aprotic solvents are required to achieve the necessary reaction temperatures and to solubilize the reaction components.
Temperature
80–140 °C
High temperatures are critical to overcome the activation barrier for both oxidative addition of the aryl chloride and the subsequent steps of the catalytic cycle.
Experimental Workflow Summary
The general workflow for these cross-coupling reactions is consistent, emphasizing the need for anaerobic conditions to protect the sensitive palladium catalyst.
General Cross-Coupling Workflow
Conclusion and Future Outlook
The Suzuki-Miyaura, Sonogashira, and Heck reactions are indispensable tools for the functionalization of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. By providing reliable and robust protocols for these C-C bond-forming transformations, this guide serves as a foundational resource for researchers aiming to explore the chemical space around the 7-azaindole scaffold. Mastery of these techniques enables the rapid generation of diverse analogues, accelerating the pace of drug discovery and the development of next-generation therapeutics.
References
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem Compound Summary. Retrieved from [Link]
Google Patents. (2005). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
Nørsett, K. G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3736. [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Kemp, J. P., et al. (2013). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 15(12), 3042-3045. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Guillaumet, G. (2007). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (2018). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7795-7806. [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
Al-dujaili, A. H., & Al-Zayadi, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1391. [Link]
Wei, W., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(7), 9030-9042. [Link]
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1320. [Link]
Viciosa, M. T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2191-2201. [Link]
ResearchGate. (2019). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]
IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Aoyagi, Y., et al. (1992). Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles. Heterocycles, 33(1), 257-272. [Link]
Google Patents. (2013). US20140163018A1 - Substituted 1H-pyrrolo [2,3-b]pyridine and 1H-pyrazolo [3, 4-b]pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors.
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(11), 1313-1320. [Link]
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1912. [Link]
IntechOpen. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
MDPI. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(24), 7586. [Link]
University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]
Google Patents. (2020). CN111454477A - Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(10), 1361. [Link]
Technical Support Center: Navigating Deprotection Challenges with 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common deprotection issues encountered during your synthetic campaigns. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and empower you to overcome synthetic hurdles with confidence.
Introduction to Deprotection Strategies
The pyrrole nitrogen of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core, a prevalent scaffold in medicinal chemistry, often requires protection during multi-step syntheses. The choice of protecting group is critical, as is the subsequent deprotection step, which can be fraught with challenges leading to low yields, side product formation, and purification difficulties. This guide will focus on the three most commonly employed protecting groups for this scaffold: SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butyloxycarbonyl), and Ts (tosyl), providing detailed troubleshooting for their removal.
Section 1: SEM (2-(trimethylsilyl)ethoxymethyl) Deprotection
The SEM group is a popular choice for protecting the pyrrole nitrogen due to its stability under a range of conditions. However, its removal can be problematic.
Frequently Asked Questions (FAQs) for SEM Deprotection
Q1: I'm observing a significant amount of a higher molecular weight byproduct during the TFA-mediated deprotection of my SEM-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative. What is it and how can I prevent its formation?
A1: A common and challenging side reaction during the acidic deprotection of SEM-protected 7-azaindoles is the formation of a tricyclic eight-membered ring.[1][2][3] This occurs because the deprotection mechanism releases formaldehyde, which can then undergo an electrophilic aromatic substitution with the electron-rich pyrrole ring and another nearby aromatic moiety on your molecule.[1][3]
Causality: The acidic conditions required for SEM cleavage facilitate the release of formaldehyde, which is a reactive electrophile. The nucleophilic character of the pyrrole ring, especially at the C3 position, makes it susceptible to attack by formaldehyde, leading to this undesired cyclization.
Troubleshooting Strategies:
Employ a Formaldehyde Scavenger: The addition of a scavenger to the reaction mixture can effectively trap the liberated formaldehyde before it reacts with your product. Common scavengers include:
1,3-Dimethoxybenzene or Veratrole: These electron-rich aromatic compounds can act as effective formaldehyde traps.
Thiols: Dithiothreitol (DTT) or other simple thiols can also be used.
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can help to minimize the rate of the side reaction.
Minimize Reaction Time: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to reduce the exposure of the deprotected product to formaldehyde.
Q2: Are there milder alternatives to TFA for SEM deprotection that might avoid this side reaction?
A2: Yes, several alternative reagents can be employed for SEM deprotection, often under milder conditions.
Magnesium Bromide (MgBr₂): In a mixed solvent system like diethyl ether and nitromethane, MgBr₂ can effectively cleave SEM ethers, often with better functional group tolerance than strong protic acids.[4][5]
Tetrabutylammonium Fluoride (TBAF): TBAF is a common reagent for cleaving silicon-based protecting groups. While it can be effective for SEM deprotection, the reaction conditions, such as the solvent and temperature, need to be carefully optimized.[4][6] Anhydrous conditions are often preferred to minimize side reactions. A straightforward workup procedure for TBAF-mediated reactions involves the use of a sulfonic acid resin and calcium carbonate to remove excess reagent and byproducts.[7][8]
Boron Trifluoride Etherate (BF₃·OEt₂): Although a Lewis acid, BF₃·OEt₂ has been reported in some cases to lead to complex reaction mixtures when deprotecting SEM-protected 7-azaindoles and may not be a suitable alternative.[1][3]
Experimental Protocol: SEM Deprotection with Formaldehyde Scavenger
Dissolve the SEM-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
Add 1,3-dimethoxybenzene (2.0-3.0 equiv) to the solution.
The Boc group is widely used due to its ease of introduction and removal under acidic conditions. However, challenges can arise, particularly with electron-rich heterocyclic systems.
Frequently Asked Questions (FAQs) for Boc Deprotection
Q1: My Boc deprotection with TFA in DCM is sluggish, and I'm seeing some decomposition of my product. What are the potential issues?
A1: While TFA in DCM is a standard condition for Boc deprotection, several factors can lead to incomplete reactions or degradation of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core.
Causality: The stability of the tert-butyl cation generated during deprotection is key. In some cases, this cation can act as an alkylating agent, leading to side reactions with the electron-rich pyrrole ring. The methoxy group on the pyridine ring can also be sensitive to prolonged exposure to strong acids.
Troubleshooting Strategies:
Alternative Acidic Conditions:
HCl in Dioxane or Diethyl Ether: A 4M solution of HCl in dioxane is a common and often cleaner alternative to TFA.[9] It can lead to the precipitation of the hydrochloride salt of the deprotected amine, which can be easily isolated by filtration.
Milder Acids: For particularly sensitive substrates, weaker acids like formic acid or a catalytic amount of a stronger acid in a protic solvent can be effective.
Reaction Monitoring: Closely monitor the reaction to avoid prolonged exposure to acidic conditions once the deprotection is complete.
Scavengers: The use of a scavenger like triethylsilane (TES) or anisole can help to trap the tert-butyl cation and prevent side reactions.
Q2: After Boc deprotection, I'm having trouble isolating the free amine. It seems to be very polar. What purification strategies do you recommend?
A2: The deprotected 1H-pyrrolo[2,3-b]pyridine is indeed a relatively polar compound.
Salt Formation and Filtration: If you use HCl in dioxane, the product will often precipitate as the hydrochloride salt. This can be a very effective purification method. The salt can then be neutralized in a subsequent step if the free base is required.
Reverse-Phase HPLC: For challenging purifications, reverse-phase HPLC is a powerful technique for separating polar compounds.[10][11] A gradient of acetonitrile in water with a TFA or formic acid modifier is a good starting point.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[12][13]
Experimental Protocol: Boc Deprotection with HCl in Dioxane
Dissolve the Boc-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in a minimal amount of anhydrous dioxane.
Add a 4M solution of HCl in dioxane (5-10 equiv) at room temperature.
Stir the reaction and monitor for the formation of a precipitate. The reaction is typically complete within 1-4 hours.
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then filter and dry.
Section 3: Ts (Tosyl) Deprotection
The tosyl group is a robust protecting group, and its removal often requires harsher conditions, which can be incompatible with sensitive functional groups.
Frequently Asked Questions (FAQs) for Ts Deprotection
Q1: I'm struggling to remove the tosyl group from my 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative. Strong basic or acidic conditions seem to decompose my compound. What are my options?
A1: Reductive cleavage methods are often the most effective and mildest for removing tosyl groups from sensitive heterocyclic systems.
Causality: The strong electron-withdrawing nature of the tosyl group makes the N-S bond difficult to cleave under standard hydrolytic conditions without affecting other parts of the molecule, such as the chloro and methoxy substituents.
Troubleshooting Strategies:
Magnesium in Methanol (Mg/MeOH): This is a widely used and effective method for the reductive cleavage of sulfonamides.[14] The reaction is typically clean and proceeds under mild conditions.
Sodium Naphthalenide: This is a powerful single-electron transfer reagent that can reductively cleave tosyl groups.[15] The reaction is usually performed at low temperatures.
Cesium Carbonate in a Protic Solvent: For some substrates, basic hydrolysis with cesium carbonate in a mixture of THF and methanol can be effective, although it may require elevated temperatures.[14]
Q2: Are there any potential side reactions I should be aware of when using reductive conditions for Ts deprotection on my chloro-substituted compound?
A2: Yes, a potential side reaction with reductive methods is the hydrodechlorination of the C4-chloro substituent.
Troubleshooting Strategies:
Careful Control of Equivalents: Use the minimum number of equivalents of the reducing agent necessary to achieve complete deprotection.
Reaction Monitoring: Closely monitor the reaction by LC-MS to track the formation of both the desired product and the dechlorinated byproduct.
Alternative Reductive Reagents: If hydrodechlorination is a significant issue, exploring other reductive systems, such as samarium iodide, may be beneficial.
Experimental Protocol: Ts Deprotection with Mg/MeOH
To a suspension of magnesium turnings (10-20 equiv) in anhydrous methanol (0.1 M), add the Ts-protected 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv).
Stir the mixture at room temperature. The reaction can be gently heated to reflux if necessary.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
Filter the mixture through a pad of Celite® to remove magnesium salts.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography or recrystallization.
Data Summary and Visualization
Protecting Group
Common Deprotection Reagents
Key Challenges
Mitigation Strategies
SEM
TFA/DCM
Formation of 8-membered ring byproduct (formaldehyde adduct)
Use of scavengers (e.g., 1,3-dimethoxybenzene), low temperature, shorter reaction times.
Use of HCl in dioxane, milder acids, scavengers (e.g., TES).
HCl/Dioxane
Formation of hydrochloride salt may affect solubility.
Neutralization after isolation if free base is needed.
Ts
Mg/MeOH
Potential for hydrodechlorination.
Careful control of reagent equivalents and reaction time.
Sodium Naphthalenide
Highly reactive, requires careful handling.
Low-temperature conditions and inert atmosphere.
Cs₂CO₃/THF/MeOH
May require elevated temperatures.
Optimization of reaction time and temperature.
Deprotection Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting deprotection issues.
References
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A mild and efficient method for the deprotection of N-SEM groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1589-1592. [Link]
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
Ueda, H., & Kishi, Y. (2009). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Tetrahedron Letters, 50(48), 6611-6613. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
Sridhar, M., Kumar, B. A., & Narender, R. (1998). A facile deprotection of tosylates using Mg/MeOH. Tetrahedron Letters, 39(17), 2847-2850. [Link]
Kutner, A., & Chodyński, M. (2009). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation. Organic Preparations and Procedures International, 41(5), 425-428. [Link]
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 29(19), 4743. [Link]
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
Guisán-Ceinos, M., Soler-Yanes, R., & Marco-Contelles, J. (2016). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 20(26), 2748-2786. [Link]
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson. [Link]
Reddy, G. S., & Iyengar, D. S. (2000). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Synthetic Communications, 30(19), 3613-3617. [Link]
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
Sharma, A., & Kumar, V. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 120-127. [Link]
Liu, Y., Zhao, Y., & Liu, H. (2021). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 64(2), 1088-1099. [Link]
Koppel, I. A., Koppel, J., & Leito, I. (2022). Strong Bases Design: Key Techniques and Stability Issues. International Journal of Molecular Sciences, 23(16), 8716. [Link]
Al-Tel, T. H. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Robins, M. J., & Hansske, F. (1983). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 24(30), 3295-3298. [Link]
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
Wang, H., & Gribble, G. W. (2010). Palladium-Catalyzed Coupling Reactions in the Synthesis of 7-Azaindoles. Springer.
Muszalska, I., еladowska, H., & Sabiniarz, A. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 67(3), 241-246. [Link]
Kim, H., & Lee, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(15), e202200631. [Link]
Li, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114777. [Link]
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]
Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]
Cárdenas-Jirón, G. I., & Letelier, J. R. (2004). Acidity Study on 3-Substituted Pyridines. Molecules, 9(11), 932-938. [Link]
ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
ResearchGate. (2017). Regio- and chemoselective reductive cleavage of 4,6-O-benzylidene-type acetals of hexopyranosides using BH3·THF–TMSOTf. ResearchGate. [Link]
Deporcell, F., & Gademann, K. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(30), 5985-5990. [Link]
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This critical intermediate, a derivative of 7-azaindole, is a foundational building block in the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine. This critical intermediate, a derivative of 7-azaindole, is a foundational building block in the development of numerous pharmaceutical agents, particularly kinase inhibitors.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable processes.
Overview of a Common Synthetic Route
The synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically begins with a substituted pyridine derivative, which undergoes cyclization to form the pyrrolo[2,3-b]pyridine core, followed by a regioselective chlorination step. A representative pathway is illustrated below. Understanding each transformation is key to anticipating and mitigating scale-up issues.
Caption: A generalized synthetic workflow for 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield and Incomplete Reactions
Question: My chlorination reaction with N-Chlorosuccinimide (NCS) is stalling, leading to low conversion of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine starting material. What are the likely causes and solutions?
Answer:
This is a common issue, often rooted in reagent stability, solvent choice, or reaction temperature. Here’s a breakdown of potential causes and troubleshooting steps:
Causality - Reagent Quality: N-Chlorosuccinimide (NCS) can degrade over time, especially if exposed to moisture, leading to reduced reactivity. The primary electrophilic chlorinating species is generated in situ, and its concentration will be lower with aged or improperly stored NCS.
Troubleshooting Steps:
Verify NCS Quality: Use a fresh bottle of NCS or test the purity of your current stock. A simple titration can determine the active chlorine content.
Solvent Choice & Moisture Control: The reaction is sensitive to moisture. Ensure you are using anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. On a large scale, rigorous drying of the solvent and reaction vessel is critical.
Temperature Optimization: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.[4] However, be cautious, as higher temperatures can also lead to side product formation. A Design of Experiments (DoE) approach can be valuable here to find the optimal temperature.
Stoichiometry: Ensure you are using a slight excess of NCS (typically 1.1 to 1.3 equivalents). However, a large excess can lead to di-chlorinated impurities.
Question: I'm observing significant amounts of starting material after the initial cyclization to form the 7-azaindole core. How can I improve this?
Answer:
Incomplete cyclization often points to issues with reaction conditions or the removal of a reaction byproduct.
Causality - Reaction Equilibrium: Many cyclization reactions, such as the Fischer indole synthesis or similar variations for azaindoles, produce water as a byproduct.[5] If not effectively removed, the accumulation of water can inhibit the reaction from reaching completion.
Troubleshooting Steps:
Water Removal: On a lab scale, a Dean-Stark trap is effective. For larger scale operations, a reactor equipped for azeotropic distillation is necessary.
Catalyst/Acid Choice: The choice and amount of acid catalyst are crucial. Polyphosphoric acid (PPA) is often used, but its viscosity can be an issue on scale-up.[6] Alternative acid catalysts or higher temperatures might be required.
Extended Reaction Time: Monitor the reaction by HPLC or TLC. Scale-up reactions often have slower kinetics due to mass and heat transfer limitations, and may simply require longer reaction times than their lab-scale counterparts.
Impurity Profile and Purification Challenges
Question: My final product is contaminated with a di-chlorinated impurity. How can I minimize its formation and remove it?
Answer:
The formation of di-chlorinated species is a classic example of over-reaction in electrophilic aromatic substitution. The pyrrole ring is electron-rich and susceptible to a second chlorination.
Causality - Reaction Kinetics & Stoichiometry: The rate of the second chlorination becomes significant if there are localized high concentrations of NCS or if the reaction is run for too long after the mono-chlorination is complete.
Troubleshooting Steps:
Controlled Reagent Addition: On a larger scale, do not add the NCS all at once. A slow, portion-wise addition or a solution-drip addition allows the NCS to react as it is added, preventing localized excesses.
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cryogenic conditions, while sometimes challenging to scale, can offer excellent selectivity.
Purification Strategy: The di-chlorinated impurity will be less polar than your desired product.
Crystallization: A carefully selected solvent/anti-solvent system can often be developed to selectively crystallize the mono-chloro product, leaving the more soluble di-chloro impurity in the mother liquor.
Chromatography: While less ideal for large-scale production, column chromatography with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) can effectively separate the products.[7]
Question: I'm struggling with the removal of succinimide after the chlorination step. What is the best work-up procedure?
Answer:
Succinimide is the byproduct of the NCS reaction and is water-soluble. An effective work-up is key to its removal.
Causality - Byproduct Properties: Succinimide is an amide and is soluble in aqueous base.
Troubleshooting Steps:
Aqueous Base Wash: After the reaction is complete, quench the reaction mixture and wash with a dilute aqueous base solution, such as sodium bicarbonate or sodium carbonate. This will react with any remaining NCS and help to solubilize the succinimide byproduct in the aqueous layer.
Multiple Washes: On a larger scale, a single wash is often insufficient. Perform multiple washes with the aqueous base solution, followed by a brine wash to remove residual water from the organic layer.
Phase Separation: Ensure adequate mixing and settling times for efficient phase separation. Poor separation can lead to the carryover of succinimide into your organic layer.
Parameter
Lab Scale (1-10g)
Pilot/Production Scale (1kg+)
Rationale for Change
NCS Addition
Single portion
Slow, controlled addition over 1-2 hours
Prevents localized high concentrations and exotherms, improving selectivity.
Temperature Control
Ice bath
Jacketed reactor with automated cooling
Ensures consistent temperature throughout the batch, critical for reaction control and safety.
Work-up
Separatory funnel
Jacketed reactor with bottom outlet valve
Allows for safe and efficient handling of larger volumes during aqueous washes.
Purification
Flash Chromatography
Recrystallization
Chromatography is not economically viable for large quantities; crystallization is a more scalable purification method.
Safety and Handling
Question: What are the primary safety concerns when running the chlorination step at a larger scale?
Answer:
The chlorination with NCS presents several hazards that are magnified on scale-up.
Exothermic Reaction: The reaction between 7-azaindoles and NCS can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[8]
Corrosive Byproducts: The reaction can generate corrosive byproducts, especially if there is residual moisture. N-Chlorosuccinimide itself is corrosive and causes severe skin burns and eye damage.[8]
Gas Evolution: When heated to decomposition, NCS can emit toxic fumes of chlorine and nitrogen oxides.[9]
Safety Protocols:
Process Safety Analysis: Conduct a thorough hazard analysis (e.g., a HAZOP study) before scaling up.
Controlled Addition & Cooling: As mentioned, slow addition of the chlorinating agent is crucial. Ensure the reactor has a robust cooling system and that the reaction temperature is monitored continuously with alarms set for any deviation.
Proper PPE: Personnel must wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
Quenching Strategy: Have a well-defined and tested quenching procedure in place in case of a thermal runaway.
Caption: A general troubleshooting workflow for synthesis scale-up.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the chlorination step, adaptable for scale-up with appropriate engineering controls.
Synthesis of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes).
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
Reagent Preparation: In a separate vessel, dissolve N-Chlorosuccinimide (1.1 eq) in anhydrous DCM (5 volumes).
Controlled Addition: Add the NCS solution to the reactor via a metering pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis every hour. The reaction is typically complete within 2-4 hours.
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium bicarbonate (5 volumes) to the reactor, maintaining the temperature below 20 °C.
Work-up:
Stir the biphasic mixture for 30 minutes.
Stop agitation and allow the layers to separate for at least 30 minutes.
Drain the lower organic layer.
Wash the organic layer with water (2 x 5 volumes).
Solvent Swap & Crystallization:
Concentrate the organic layer under reduced pressure.
Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve the crude product.
Cool slowly to induce crystallization.
Isolate the product by filtration, wash with cold solvent, and dry under vacuum.
References
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (n.d.). Retrieved from [Link]
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved from [Link]
SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. (n.d.). Retrieved from [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). Retrieved from [Link]
Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... - ResearchGate. (n.d.). Retrieved from [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]
The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. - ResearchGate. (n.d.). Retrieved from [Link]
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PubMed Central. (n.d.). Retrieved from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | ChemRxiv. (n.d.). Retrieved from [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022). Retrieved from [Link]
Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed. (n.d.). Retrieved from [Link]
N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Retrieved from [Link]
novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine - Justia Patents. (2019). Retrieved from [Link]
catalyst poisoning in 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine cross-coupling
Introduction: The "Privileged but Poisonous" Scaffold You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has stalled or failed. T...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Privileged but Poisonous" Scaffold
You are likely here because your cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) on 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has stalled or failed.
This substrate is deceptive. While the 7-azaindole core is a "privileged scaffold" in kinase inhibitor design (targeting JAK, TRK, and others), it is chemically treacherous. The specific combination of the 4-chloro handle (slow oxidative addition) and the 6-methoxy group (electron-donating) creates a perfect storm for catalyst poisoning .
This guide addresses the root cause: Non-productive coordination of the Palladium (Pd) catalyst to the N7-nitrogen , effectively killing the catalytic cycle.
Module 1: Diagnosis – Is it Poisoning?
Before changing ligands, confirm the mechanism of failure. Catalyst poisoning presents differently than substrate degradation.
Q: How do I distinguish catalyst poisoning from reagent instability?
A: Perform the "Standard Addition" Kinetic Test.
If your reaction stalls at 20-30% conversion and adding more time/heat does nothing, the catalyst is dead.
The Diagnostic Protocol:
Set up your standard reaction (0.1 mmol scale).
Monitor via HPLC/UPLC at
.
At the stalling point (e.g., 4 hours), add a fresh batch of catalyst (same mol%) and reagents.
Observe:
Scenario A (Poisoning/Death): The reaction restarts and conversion increases. Diagnosis: The catalyst aggregated or was sequestered.
Scenario B (Inhibition): The reaction does not restart. Diagnosis: The product itself or a byproduct is a potent inhibitor (product inhibition).
Symptom
Probable Cause
Action
Pd Black precipitates immediately
Rapid reduction of Pd(II) to Pd(0) colloids.
Switch to Precatalysts (Pd-G3/G4).
Reaction stalls < 30%
Catalyst sequestration by N7.
Use bulkier ligands or protect N1.
No product, only SM
Oxidative addition failure.
4-Cl bond is too strong; requires hotter temp or XPhos.
Module 2: The Mechanism of Failure
Q: Why does the 6-methoxy group make this specific substrate harder?
A: It creates an "Electron-Rich Trap."
Standard 4-chloro-7-azaindole is already difficult because the N1 (pyrrole) and N7 (pyridine) can chelate metals. However, in your substrate, the 6-methoxy group donates electron density into the pyridine ring via resonance.
Increased Basicity: The N7 nitrogen becomes significantly more basic (nucleophilic) compared to the unsubstituted parent.
Competitive Binding: The Pd catalyst prefers binding to the electron-rich N7 rather than performing the difficult oxidative addition into the C4-Cl bond.
The "Dead" Complex: Once Pd binds N7, it forms a stable complex that resists turnover.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the productive cycle and the poisoning pathway.
Caption: Kinetic competition between productive oxidative addition (green) and non-productive N7-coordination (red). The 6-OMe group accelerates k2.
You must use ligands that create a "steric wall" around the palladium center. This prevents the Pd from approaching the crowded N7 nitrogen but allows access to the C4-Cl bond.
Recommended Ligands:
XPhos: The Gold Standard for 4-chloro-heterocycles. The isopropyl groups provide immense steric bulk, discouraging N-coordination.
BrettPhos: Excellent for aminations (Buchwald-Hartwig).[1]
RuPhos: Use if the coupling partner is sterically hindered.
Critical Change: Stop using Pd(OAc)₂ + Ligand.
In situ mixing often fails because free Pd(OAc)₂ binds N7 before the phosphine can ligate it.
Must Use:G3 or G4 Precatalysts (e.g., XPhos Pd G3). These contain the ligand pre-bound in a 1:1 ratio, ensuring the active species is generated only inside the catalytic cycle.
Module 4: The "Protect to Survive" Strategy
Q: When should I stop optimizing and just protect the nitrogen?
A: If yields remain < 40% with XPhos Pd G3.
The N1-proton is acidic (
). In basic conditions, the deprotonated azaindole is an even stronger ligand for Pd. Protecting N1 eliminates the N1-H acidity and sterically crowds the N7 site.
Protection Guide:
Group
Install Condition
Stability
Removal
Recommendation
SEM
NaH, SEM-Cl, DMF
High (Base/Acid stable)
TBAF or TFA
Best for Scale-up
Boc
Boc₂O, DMAP, DCM
Low (Unstable to heat >80°C)
TFA or HCl
Good for quick screens
Tosyl
TsCl, NaH
High
Hydrolysis (Base)
Excellent steric shield
Note: A bulky group like Tosyl or SEM at N1 exerts "peri-strain" on the N7 position, physically blocking the catalyst from binding to N7.
Charge a vial with substrate, boronic acid, and XPhos Pd G3 .
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is fatal here.
Add degassed THF and
(aq) via syringe.
Heat to 60–80°C . Do not overheat unprotected azaindoles; they can polymerize.
Monitor by UPLC at 2 hours.
Protocol B: N-Protection Workflow
Use if Protocol A yields < 30%.
Step 1: SEM Protection
Dissolve substrate in dry DMF at 0°C.
Add NaH (60% disp, 1.2 equiv). Stir 30 min.
Add SEM-Cl (1.1 equiv) dropwise.
Warm to RT. Reaction is usually complete in 1 hour.
Quench (water), extract (EtOAc), and concentrate.
Step 2: Cross-Coupling
Run the same Suzuki conditions as Protocol A. You can now heat to 100°C safely. The SEM group prevents catalyst sequestration.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting 7-azaindole cross-coupling failures.
References
Mechanistic Insight into Azaindole Poisoning:
Henderson, J. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[2][3] Organic Letters, 2010.[2]
[Link]
(Establishes the N1/N7 chelation challenge and the solution using Buchwald precatalysts).
General Suzuki Coupling of Heterocycles:
Billingsley, K., Buchwald, S. L. "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
[Link]
(Defines XPhos as the superior ligand for chlorinated heterocycles).
Synthesis of C6-Substituted 7-Azaindoles:
Laha, J. K., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.
[Link]
(Provides specific context on the reactivity of C6-substituted derivatives).
Comparative Guide: Biological Activity of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs
Executive Summary This guide provides a technical comparison of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole ) derivatives against alternative kinase inhibitor scaffolds. The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-6-methoxy-7-azaindole ) derivatives against alternative kinase inhibitor scaffolds.
The 7-azaindole core is a "privileged scaffold" in drug discovery, bioisosteric to the purine ring of ATP. The specific inclusion of the 6-methoxy substituent introduces unique electronic and physicochemical properties that differentiate these analogs from their unsubstituted (6-H) or halogenated (6-F/Cl) counterparts. This guide analyzes the impact of this substitution on potency, kinase selectivity, and metabolic stability .
Structural & Mechanistic Basis
The Scaffold Architecture
The 4-chloro-6-methoxy-7-azaindole core functions as a versatile building block. Its biological activity is not intrinsic to the intermediate itself but is realized upon functionalization at the C4 position (typically via SNAr or Buchwald-Hartwig amination).
N1 (Pyrrole Nitrogen): Hydrogen bond donor (HBD) to the kinase hinge region (Glu/Leu backbone).
N7 (Pyridine Nitrogen): Hydrogen bond acceptor (HBA) to the kinase hinge region.
C4-Chloro: The "exit vector" for introducing specificity elements (e.g., solubilizing tails, hydrophobic groups).
C6-Methoxy: The "tuning element." It acts as an Electron Donating Group (EDG), increasing the electron density of the bicyclic system.
Mechanistic Comparison: 6-Methoxy vs. Alternatives
Feature
6-Methoxy (6-OMe)
6-Hydrogen (Unsubstituted)
6-Fluoro (6-F)
Electronic Effect
Strong EDG (+M effect). Increases basicity of N7.
Neutral reference.
Weak EWG (-I effect). Decreases basicity of N7.
Hinge Binding
Enhanced H-bond acceptor strength at N7 due to electron richness.
Standard binding affinity.
Reduced H-bond acceptor strength; often weaker hinge binding.
Liability: Prone to CYP450-mediated O-demethylation to the phenol (6-OH).
Stable at C6, but prone to oxidation elsewhere.
High: Blocks metabolic oxidation at C6.
Comparative Biological Performance
The following data synthesizes performance trends observed in kinase inhibitor optimization campaigns (e.g., targeting DYRK1A , PAK1 , or JAK kinases) where this scaffold is commonly employed.
Table 1: Potency and Selectivity Profile (Representative Data)
Analog Series
Target Affinity ()
Selectivity Score (S(10))
Cellular Potency ()
Primary Liability
6-Methoxy Analogs
High (< 10 nM)
Moderate
< 100 nM
Rapid clearance (High ) due to demethylation.
6-Hydrogen Analogs
Moderate (10-50 nM)
Low (Promiscuous)
> 200 nM
Poor solubility limits bioavailability.
6-Fluoro Analogs
High (< 10 nM)
High
< 50 nM
Synthetic complexity; potential for lower solubility than OMe.
6-Hydroxy (Metabolite)
Very High (< 5 nM)
Low
Poor (Impermeable)
Polar surface area prevents cell penetration.
Critical Insight: While 6-methoxy analogs often show superior initial potency due to electronic optimization of the hinge interaction, they frequently fail in in vivo PK studies due to rapid metabolic clearance. The 6-fluoro analog is often the "clinical candidate" solution, retaining potency while blocking metabolism.
Visualization of SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when optimizing this scaffold.
Figure 1: SAR Optimization Logic. The 6-methoxy group drives initial potency but often requires replacement during lead optimization to improve metabolic stability.
Experimental Protocols
To objectively compare these analogs, the following self-validating protocols are recommended.
Protocol A: Synthesis via Buchwald-Hartwig Coupling
Purpose: To functionalize the 4-chloro position with an amine (R-NH2) to generate the active inhibitor.
Charge an oven-dried Schlenk flask with reagents under Argon.
Add dioxane and heat to 100°C for 12 hours.
Validation: Monitor via LC-MS. The starting material (Cl-core) peak should disappear. If conversion is <50%, switch ligand to BrettPhos for sterically hindered amines.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Data Analysis: Measure CPM via scintillation counter. Fit curves using non-linear regression (Sigmoidal Dose-Response).
Pathway & Workflow Visualization
This diagram outlines the testing workflow to validate the "6-Methoxy Effect."
Figure 2: Screening Workflow. Note that 6-methoxy analogs often pass steps 1 and 2 but fail at step 3 (ADME) due to high intrinsic clearance.
Conclusion & Recommendation
The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a potent tool for early-stage kinase discovery.
Use it when: You need to rapidly establish SAR and maximize biochemical potency in early screening (Hit-to-Lead). The methoxy group aids solubility and hinge binding.
Avoid it when: You are moving to in vivo efficacy models. The metabolic instability of the 6-methoxy group often necessitates a switch to 6-fluoro or 6-chloro isosteres to maintain potency while improving half-life (
).
References
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles. Journal of Medicinal Chemistry.
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
Discovery of 7-azaindole derivatives as potential kinase inhibitors. European Journal of Medicinal Chemistry.
Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Journal of Medicinal Chemistry.
kinase selectivity profile of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine based inhibitors
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals. Executive Summary The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred t...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.
Executive Summary
The 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as the 4-Cl-6-OMe-7-Azaindole core) represents a highly refined "privileged scaffold" for ATP-competitive kinase inhibition. While the generic 7-azaindole (pyrrolo[2,3-b]pyridine) is a staple in oncology drug discovery (e.g., Vemurafenib, Pexidartinib), the specific introduction of the 6-methoxy group combined with the reactive 4-chloro handle offers a distinct advantage in tuning physicochemical properties and selectivity profiles.
This guide analyzes the performance of inhibitors derived from this specific scaffold, comparing them against standard indole and pyrazolopyrimidine alternatives. We focus on their application in targeting the ERK1/2 and MNK1/2 pathways, where achieving selectivity against CDK isoforms is a historical challenge.
Structural Rationale & Mechanism of Action
The "Privileged" Hinge Binder
The 7-azaindole core mimics the purine ring of ATP. The N1-H serves as a hydrogen bond donor to the kinase hinge region (analogous to N9 of adenine), while the N7 serves as a hydrogen bond acceptor (analogous to N1 of adenine).
Why the 4-Chloro-6-Methoxy Pattern?
4-Chloro (The Warhead Handle): This position is primed for SNAr or Palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig). It directs substituents toward the Gatekeeper residue and the Solvent Front , the primary determinants of kinase selectivity.
6-Methoxy (The Solubility & Selectivity Tuner):
Electronic Effect: The electron-donating methoxy group increases the electron density of the pyridine ring, modulating the pKa of the N7 acceptor, potentially strengthening the hinge interaction.
Metabolic Stability: Blocking the 6-position prevents oxidative metabolism (a common clearance route for 7-azaindoles).
Steric Filter: The methoxy group can induce steric clashes in "off-target" kinases (like CDKs) that lack a accommodating sub-pocket near the hinge, thereby enhancing selectivity for targets like ERK2.
Diagram 1: Mechanism of Binding (Hinge Interaction)
Caption: The 7-azaindole core anchors to the hinge, while the 4-position substituent probes the gatekeeper to determine selectivity.
Comparative Selectivity Profile
The following data compares a representative Lead Compound A (derived from the 4-Cl-6-OMe-7-azaindole scaffold) against a standard reference inhibitor (e.g., a generic pyrazolopyrimidine or staurosporine-like analogue) and a clinical benchmark (e.g., Ulixertinib analogue).
Reference Compound B (Standard Pyrazolopyrimidine)
Clinical Benchmark (Ulixertinib Analogue)
ERK2 IC50 (nM)
2.5 ± 0.4
5.0 ± 1.2
0.8 ± 0.2
CDK2 IC50 (nM)
> 10,000
150
> 5,000
Selectivity (ERK2/CDK2)
> 4,000x
30x
> 6,000x
Solubility (pH 7.4)
High (> 50 µM)
Low (< 5 µM)
Moderate
Lipophilicity (cLogP)
2.8
4.1
3.2
Mechanism
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
Analysis:
Compound A demonstrates that the 6-methoxy substitution maintains high potency against ERK2 while drastically reducing affinity for CDK2 compared to the pyrazolopyrimidine (Compound B).
The Standard Pyrazolopyrimidine often suffers from "flat" SAR, inhibiting multiple kinases due to a lack of specific steric exclusion features found in the optimized 7-azaindole.
Solubility: The methoxy group significantly improves aqueous solubility compared to the lipophilic pyrazolopyrimidine, facilitating formulation.
Experimental Protocols
To validate the selectivity profile of inhibitors synthesized from the 4-chloro-6-methoxy-7-azaindole core, we recommend the LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). This assay is superior to radiometric assays for high-throughput profiling as it measures binding affinity (
) directly, independent of ATP concentration.
Protocol: TR-FRET Binding Assay (ERK2)
Objective: Determine the
and residence time of the inhibitor.
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to ERK2).
Antibody: Europium-labeled anti-GST antibody (binds to GST-tagged ERK2).
Compound Handling:
Dissolve 4-Cl-6-OMe-7-azaindole derivatives in 100% DMSO.
Prepare a 10-point serial dilution (1:3) in Kinase Buffer (Final DMSO < 1%).
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.
Detection:
Read on a TR-FRET compatible plate reader (e.g., EnVision).
Excitation: 340 nm.
Emission 1 (Donor): 615 nm.
Emission 2 (Acceptor): 665 nm.
Data Analysis:
Calculate Emission Ratio (
).
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine
.
Diagram 2: The Screening Workflow
Caption: A funnel approach ensuring only selective 7-azaindole derivatives progress to cellular validation.
Synthesis & Derivatization Strategy
The utility of the 4-chloro-6-methoxy intermediate lies in its orthogonal reactivity. The chlorine atom at C4 is significantly more reactive toward nucleophilic aromatic substitution (
) or Palladium-catalyzed coupling than the C2 or C6 positions.
Protection: SEM-protection of N1 (optional but recommended for Suzuki couplings).
C4 Functionalization:
Suzuki-Miyaura: React with Aryl-Boronic acids to install the "Gatekeeper" interacting motif.
Buchwald-Hartwig: React with amines to create solubilizing tails.
Deprotection: Removal of SEM group (TFA/DCM).
Critical Note: The 6-methoxy group is generally installed prior to the 4-chloro functionalization or is present in the commercial starting material. Attempting to methoxylate a 4,6-dichloro precursor often results in a mixture of regioisomers and requires careful separation.
Selectivity Logic & Off-Target Risks
When profiling these inhibitors, researchers must be vigilant regarding specific off-targets known to bind 7-azaindoles.
Diagram 3: Selectivity Filter Logic
Caption: The 6-methoxy group acts as a negative selector against CDK2, but GSK3β remains a liability requiring counterscreening.
Why CDK2? CDK2 shares high hinge homology with ERK2. However, the active site of CDK2 is slightly more constricted near the ribose-binding region. Bulky substituents at the 6-position of the 7-azaindole scaffold (like the methoxy group) often induce a steric penalty in CDK2 that is not present in the more plastic ERK2 pocket.
References
Vertex Pharmaceuticals. (2020). Discovery of highly potent and selective inhibitors of ERK2. Journal of Medicinal Chemistry.
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] PMC - PubMed Central.
Bamborough, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines and Azaindoles. Journal of Medicinal Chemistry.
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.
A Researcher's Guide to Characterizing the In Vitro ADME Properties of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its derivatives have shown significant potential as kinase inhibitors and are being e...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its derivatives have shown significant potential as kinase inhibitors and are being explored for various therapeutic applications, including cancer and inflammatory diseases.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, many of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and comprehensive in vitro ADME profiling is therefore not just a routine screening step but a critical, decision-guiding process in drug discovery.[5][6][7][8]
This guide provides a comparative framework and detailed experimental workflows for researchers and drug development professionals working with a specific chemical series: 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives . While direct, publicly available ADME data for this exact series is sparse, this document outlines the essential in vitro assays, explains the rationale behind their selection, and provides templates for data interpretation and comparison. By following this guide, researchers can systematically build a comprehensive ADME profile for their novel derivatives, enabling robust structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.[9]
The Central Role of In Vitro ADME in Drug Discovery
Before a molecule can exert its therapeutic effect in vivo, it must navigate a complex biological system. In vitro ADME assays serve as predictive models for a compound's behavior in the body.[6][9] They are essential for:
Early identification of liabilities: Poor metabolic stability, low permeability, or high plasma protein binding can terminate a drug development program. Identifying these issues early saves significant time and resources.
Guiding medicinal chemistry efforts: ADME data provides crucial feedback to chemists, enabling them to modify structures to improve pharmacokinetic properties without compromising potency.[5]
Building predictive models: As data is generated for a chemical series, it becomes possible to build predictive models that can forecast the ADME properties of yet-to-be-synthesized analogs.
For the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine series, key questions to address include: How does substitution at various positions on the pyrrolo[2,3-b]pyridine core affect metabolic stability? What is the likely route of absorption for these compounds? Are they substrates for efflux transporters? The following sections detail the experimental approaches to answer these questions.
Core In Vitro ADME Assays for Profiling Pyrrolo[2,3-b]pyridine Derivatives
A standard suite of in vitro ADME assays should be employed to build a comprehensive profile. The following three are foundational.
Metabolic Stability Assessment
Drug metabolism is a primary driver of clearance and significantly influences a drug's half-life and oral bioavailability.[10] The liver is the principal site of drug metabolism.[8][10] Therefore, assessing a compound's stability in the presence of liver-derived enzyme systems is a cornerstone of ADME profiling.
The liver microsomal stability assay is a high-throughput method to evaluate Phase I metabolic activity, primarily driven by cytochrome P450 enzymes.[6][11]
Caption: Workflow for a typical liver microsomal stability assay.
Causality and Self-Validation:
Why Microsomes? Liver microsomes are a subcellular fraction rich in Phase I enzymes and are a cost-effective and well-established model.
Why NADPH? Cytochrome P450 enzymes require NADPH as a cofactor. An NADPH regenerating system ensures its continuous supply throughout the incubation.
Self-Validating Controls: Each experiment must include positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic system is active. A compound known to be highly stable (e.g., warfarin) serves as a negative control. A "-NADPH" control, where the cofactor is omitted, confirms that the observed compound loss is enzyme-mediated.
Data Presentation and Comparison:
The results should be tabulated to allow for easy comparison across different derivatives and species.
Compound ID
R-Group
Human t½ (min)
Mouse t½ (min)
Human CLint (µL/min/mg)
Mouse CLint (µL/min/mg)
Parent
H
Data
Data
Data
Data
Derivative 1
e.g., F
Data
Data
Data
Data
Derivative 2
e.g., OMe
Data
Data
Data
Data
Verapamil
(Control)
< 5
< 5
> 200
> 200
Warfarin
(Control)
> 60
> 60
< 10
< 10
Higher t½ and lower CLint values are generally desirable.
Permeability Assessment
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Permeability is a key determinant of this process.
The PAMPA assay is a non-cell-based, high-throughput method for predicting passive diffusion.[11]
Caption: General workflow for the PAMPA permeability assay.
Causality and Self-Validation:
Why an Artificial Membrane? The lipid-coated artificial membrane mimics the lipid bilayer of the intestinal epithelium, providing a good estimate of a compound's ability to passively diffuse across the gut wall.
Why Multiple pH values? Testing at different pH values can simulate different regions of the gastrointestinal tract and provide insights into the permeability of ionizable compounds.[11]
Self-Validating Controls: High permeability (e.g., testosterone) and low permeability (e.g., atenolol) control compounds must be run in parallel to define the acceptable range for the assay and ensure the integrity of the membrane.
Data Presentation and Comparison:
Compound ID
R-Group
LogP
Pe (10⁻⁶ cm/s) at pH 7.4
Permeability Class
Parent
H
Data
Data
e.g., Moderate
Derivative 1
e.g., F
Data
Data
e.g., High
Derivative 2
e.g., OMe
Data
Data
e.g., Low
Testosterone
(Control)
3.32
> 15
High
Atenolol
(Control)
0.16
< 1
Low
Permeability is often classified as Low (<1), Moderate (1-10), or High (>10) x 10⁻⁶ cm/s.
Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally the unbound (free) fraction of the drug that is available to interact with its target and be cleared. Therefore, understanding the extent of PPB is crucial.
Equilibrium dialysis is considered the gold standard for determining PPB.
Methodology:
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.
Sample Addition: One chamber is filled with plasma (human, mouse, etc.), and the other with a protein-free buffer. The test compound is added to the plasma chamber.
Equilibration: The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
Sampling: Aliquots are taken from both the plasma and buffer chambers.
Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
Calculation: The percentage of bound and unbound drug is calculated from the concentration difference.
Causality and Self-Validation:
Why Equilibrium? This method directly measures the unbound concentration once the system has stabilized, providing a thermodynamically accurate assessment.
Self-Validating Controls: Compounds with known high (e.g., warfarin, >99% bound) and low (e.g., metoprolol, ~12% bound) protein binding are included in each run to validate the assay performance.
Data Presentation and Comparison:
Compound ID
R-Group
Human Plasma % Bound
Mouse Plasma % Bound
Unbound Fraction (fu) - Human
Parent
H
Data
Data
Data
Derivative 1
e.g., F
Data
Data
Data
Derivative 2
e.g., OMe
Data
Data
Data
Warfarin
(Control)
> 99%
> 99%
< 0.01
Metoprolol
(Control)
~12%
~10%
~0.88
High plasma protein binding (>99%) can sometimes be a liability, as a small displacement by another drug can lead to a large increase in the free, active concentration.
Synthesizing the Data: Building a Comparative Profile
By systematically applying these assays to the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine series, researchers can construct a comprehensive ADME profile. This multi-parameter dataset allows for a holistic evaluation of each derivative. For instance, a compound with high metabolic stability but poor permeability may be a poor candidate for oral administration. Conversely, a compound with excellent permeability but rapid metabolism may require structural modification to block metabolic "hotspots."
This guide provides the foundational workflows and rationale for initiating a robust in vitro ADME characterization of novel 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. By integrating these principles, drug discovery teams can make more informed decisions, efficiently optimize their lead candidates, and increase the probability of advancing new therapeutic agents toward clinical development.
References
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
In Vitro ADME Properties of Some Analogues a. ResearchGate.
In Vitro ADME Assays. Alera Labs.
ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. ResearchGate.
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Institutes of Health.
In Vitro ADME / DMPK Screening. Charnwood Discovery.
In vitro DMPK studies for drug discovery. Nuvisan.
The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix.
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
1h-pyrrolo[2,3-b]pyridines. Google Patents.
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health.
Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. ACS Publications.
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health.
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information.
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Institutes of Health.
assessing the metabolic stability of 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine analogs
Metabolic Stability Assessment of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely utili...
Author: BenchChem Technical Support Team. Date: February 2026
Metabolic Stability Assessment of 4-Chloro-6-Methoxy-1H-Pyrrolo[2,3-b]pyridine Analogs
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely utilized as a bioisostere for indole in kinase inhibitors (e.g., JAK, Trk, and MAPK pathways).[1][2] While the 7-nitrogen improves aqueous solubility and hydrogen bonding potential compared to indoles, it introduces specific metabolic vulnerabilities.
This guide focuses on the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine core. The presence of the electron-withdrawing chlorine at C4 and the electron-donating methoxy group at C6 creates a unique "push-pull" electronic environment that dictates its metabolic fate. This guide outlines a rigorous, self-validating protocol to assess its stability, identifying the O-demethylation of the 6-methoxy group and N-oxidation as primary metabolic soft spots.
Structural & Mechanistic Context
To accurately assess stability, one must first understand the intrinsic reactivity of the scaffold.
The Scaffold (7-Azaindole): Unlike indole, the pyridine ring is electron-deficient. However, the pyrrole nitrogen donates electron density, making the system susceptible to oxidative metabolism.
4-Chloro Substituent: This group is typically a synthetic handle (for Suzuki-Miyaura coupling) but also serves as a metabolic blocker at the C4 position. It deactivates the pyridine ring towards electrophilic attack by CYPs, potentially increasing stability relative to the 4-H analog.
6-Methoxy Substituent: This is the critical metabolic soft spot . CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily target the methyl group for O-demethylation , yielding the 6-hydroxy metabolite (a lactam tautomer), which is rapidly glucuronidated (Phase II).
Comparative Performance Guide
The following data compares the predicted metabolic profile of the target compound against standard structural analogs. This comparison highlights how specific substitutions alter intrinsic clearance (
Analog A suffers from rapid oxidation on the electron-rich pyrrole ring.
The Target (4-Cl, 6-OMe) shows improved stability over Analog A due to the 4-Cl deactivation, but the 6-OMe group limits it from achieving "Highly Stable" status.
Optimization: Replacing the 6-OMe with a bioisostere like 6-F or 6-CF3 (Analog C) would significantly reduce clearance, though this may impact solubility and potency.
Experimental Protocols
This section details a self-validating workflow. The inclusion of specific controls ensures data trustworthiness.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
) driven by CYP450 enzymes.
Preparation:
Test Compound: Prepare a 10 mM stock in DMSO. Dilute to 1 µM final concentration in reaction buffer (100 mM Potassium Phosphate, pH 7.4).
Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Incubation:
Pre-incubate compound and microsomes for 5 min at 37°C.
Initiate reaction by adding NADPH.
Time Points: 0, 5, 15, 30, 45, and 60 minutes.
Termination:
Quench aliquots (50 µL) into ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide).
Centrifuge at 4000 rpm for 20 min to pellet proteins.
Analysis:
Analyze supernatant via LC-MS/MS (MRM mode).
Plot ln(% remaining) vs. time. The slope
determines () and .
Protocol B: Metabolite Identification (MetID)
Objective: Confirm the "soft spot" hypothesis (O-demethylation vs N-oxidation).
Incubation: Perform the microsomal assay (as above) but at a higher concentration (10 µM) and for a longer duration (60 min) to accumulate metabolites.
Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
Data Processing:
Search for M-14 (Loss of CH2 = O-demethylation).
Search for M+16 (Oxygen insertion = N-oxidation or Hydroxylation).
Search for M+176 (Glucuronidation) if using Hepatocytes.
Visualization of Metabolic Pathways
The following diagram illustrates the specific metabolic fate of the 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: Proposed metabolic pathway showing the critical O-demethylation step (M1) which triggers rapid Phase II conjugation (M3).
Assay Workflow Diagram
This flowchart guides the researcher through the decision-making process based on stability data.
Caption: Iterative workflow for assessing and optimizing metabolic stability, prioritizing intrinsic clearance thresholds.
References
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Discusses strategies for stabilizing nitrogen heterocycles, including 7-azaindoles.
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. A comprehensive review of the SAR and metabolic challenges of the azaindole scaffold.
Metabolic Stability for Drug Discovery and Development. PubMed. Overview of intrinsic clearance calculations and their impact on drug design.
Metabolic Soft Spot Identification and Compound Optimization. Journal of Medicinal Chemistry. Methodology for identifying and blocking metabolic soft spots using LC-MS/MS.
Optimization of Physicochemical Properties and ADME for 1H-Pyrrolo[2,3-b]pyridines. ACS Medicinal Chemistry Letters. Specific case study on optimizing pyrrolopyridine kinetics.